molecular formula C14H20N2O3 B2510438 Benzyl N-[(1S)-1-(propylcarbamoyl)ethyl]carbamate CAS No. 84899-60-5

Benzyl N-[(1S)-1-(propylcarbamoyl)ethyl]carbamate

Cat. No.: B2510438
CAS No.: 84899-60-5
M. Wt: 264.325
InChI Key: QTULOXLTYMFRQZ-NSHDSACASA-N
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Description

Benzyl N-[(1S)-1-(propylcarbamoyl)ethyl]carbamate (CAS 84899-60-5) is a chiral organic compound serving as a critical synthetic intermediate and building block in advanced pharmaceutical research and development . With a molecular formula of C14H20N2O3 and a molecular weight of 264.32 g/mol, this carbamate derivative is characterized by its specific (1S) stereochemical configuration, which is essential for enantioselective synthesis and for creating target molecules with defined stereochemistry . The compound is supplied with a high purity level, typically >99%, ensuring consistency and reliability in sensitive chemical reactions . Its primary application lies in the synthesis of more complex active pharmaceutical ingredients (APIs) and fine chemicals . As a carbamate, it can act as a protected amine, a functionality widely used in medicinal chemistry to control reactivity during multi-step syntheses . This product is strictly intended for research purposes in laboratory settings. It is classified as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers should consult the safety data sheet (SDS) and handle this material adhering to standard laboratory safety protocols for unknown organic compounds.

Properties

IUPAC Name

benzyl N-[(2S)-1-oxo-1-(propylamino)propan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-3-9-15-13(17)11(2)16-14(18)19-10-12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3,(H,15,17)(H,16,18)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTULOXLTYMFRQZ-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(C)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCNC(=O)[C@H](C)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide to Benzyl N-[(1S)-1-(propylcarbamoyl)ethyl]carbamate: Synthesis, Physicochemical Profiling, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzyl N-[(1S)-1-(propylcarbamoyl)ethyl]carbamate—commonly designated in peptide chemistry as Cbz-L-Ala-NH-Pr or Z-L-Ala-NH-Pr —is a highly specialized synthetic intermediate and model substrate. It features a carboxybenzyl (Cbz or Z) protected L-alanine core conjugated to an n-propylamine moiety via an amide bond. This specific structural arrangement makes it an invaluable compound in the rational design of protease inhibitors (particularly for human leukocyte elastase), the study of peptide


-turn conformations, and as a reference standard in chiral chromatography[1].

Rather than a generic building block, this molecule represents a self-contained mechanistic model: it possesses a hydrophobic N-terminal protecting group, a stereospecific (1S) recognition core, and an extended aliphatic C-terminal amide that mimics a P1' peptide residue.

Structural and Physicochemical Profiling

The molecule is composed of three distinct functional zones, each contributing to its physicochemical behavior and biological interactions:

  • The N-Terminal Protecting Group (Cbz/Z): The benzyl carbamate group provides significant lipophilicity, enhances UV detectability for HPLC monitoring, and prevents unwanted N-terminal nucleophilic attacks during downstream synthesis.

  • The Chiral Core ((1S)-ethyl): Derived from L-alanine, this (1S) stereocenter is critical for stereospecific enzyme recognition. Proteases have strict stereochemical requirements for their S1 subsite, making the preservation of this chiral center paramount[1].

  • The C-Terminal Amide (Propylcarbamoyl): The n-propylamide acts as a P1' residue mimic. It extends the hydrogen-bonding network and provides a hydrophobic tail that interacts with the S1' pocket of target enzymes.

Table 1: Quantitative Physicochemical Properties
PropertyValue / DescriptionAnalytical Significance
IUPAC Name Benzyl N-[(1S)-1-(propylcarbamoyl)ethyl]carbamateStandardized nomenclature
Common Name Cbz-L-Ala-NH-PrPeptide synthesis shorthand
Molecular Formula C

H

N

O

Mass spectrometry target
Molecular Weight 264.32 g/mol [M+H]+ expected at m/z 265.1
H-Bond Donors 2 (Carbamate NH, Amide NH)Critical for secondary structure
H-Bond Acceptors 3 (Carbonyl oxygens)Enzyme pocket anchoring
Stereochemistry (1S)Requires chiral HPLC validation

Mechanistic Insights into Peptide Coupling

The synthesis of Z-L-Ala-NH-Pr requires the formation of an amide bond between the carboxylic acid of Z-L-Ala-OH and the primary amine of n-propylamine. A critical challenge in peptide coupling is the preservation of the (1S) stereocenter. Activation of the carboxylic acid can lead to the formation of an oxazolone intermediate, which readily undergoes racemization.

To prevent this, the EDC/HOBt coupling strategy is employed[2]. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) activates the acid to form an unstable O-acylisourea. HOBt (1-Hydroxybenzotriazole) immediately acts as a nucleophile, displacing the urea byproduct to form a highly reactive, yet stereochemically stable, O-benzotriazolyl (OBt) ester[3]. This intermediate suppresses oxazolone formation, ensuring that the nucleophilic attack by n-propylamine yields the pure (1S) enantiomer[4].

StructuralMapping cluster_molecule Benzyl N-[(1S)-1-(propylcarbamoyl)ethyl]carbamate cluster_enzyme Protease Active Site Mapping Z_Group Cbz Group (N-Terminal Protect) L_Ala (1S)-Ethyl Core (L-Alanine) Z_Group->L_Ala Carbamate Bond S2_Pocket S2/S3 Subsite (Hydrophobic) Z_Group->S2_Pocket pi-pi Stacking Propyl Propylamide (C-Terminal Amide) L_Ala->Propyl Amide Bond S1_Pocket S1 Subsite (Small Aliphatic) L_Ala->S1_Pocket Steric Fit S1_Prime S1' Subsite (Extended) Propyl->S1_Prime Van der Waals

Diagram 1: Structural mapping of Z-L-Ala-NH-Pr interacting with protease subsites.

Experimental Workflow: Step-by-Step Synthesis Protocol

The following protocol details the liquid-phase synthesis of Benzyl N-[(1S)-1-(propylcarbamoyl)ethyl]carbamate using the EDC/HOBt method. This is designed as a self-validating system: the water-soluble byproducts of EDC (a urea derivative) and HOBt facilitate straightforward liquid-liquid extraction, ensuring high purity without the need for complex chromatography[2].

Step 1: Acid Activation Dissolve 1.0 equivalent (eq) of Z-L-Ala-OH and 1.1 eq of HOBt in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Cool the mixture to 0 °C using an ice bath. Add 1.1 eq of EDC·HCl to the chilled solution. Stir for 15–30 minutes to allow the complete formation of the active OBt-ester intermediate. Causality: The low temperature prevents premature degradation of the O-acylisourea before HOBt can trap it.

Step 2: Amination Slowly add 1.1 eq of n-propylamine, followed by 2.0 eq of N,N-diisopropylethylamine (DIPEA) to maintain basicity. Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours. Causality: DIPEA neutralizes the HCl salt of EDC and keeps the primary amine in its reactive, unprotonated state.

Step 3: Reaction Quenching & Workup Dilute the reaction mixture with additional DCM. Perform sequential liquid-liquid extractions:

  • Wash twice with 1M HCl (removes unreacted n-propylamine and DIPEA).

  • Wash twice with saturated aqueous NaHCO

    
     (removes unreacted Z-L-Ala-OH and HOBt).
    
  • Wash once with brine (removes residual water).

Step 4: Isolation Dry the organic layer over anhydrous MgSO


, filter, and concentrate under reduced pressure. The crude product can be recrystallized from ethyl acetate/hexane to yield the pure compound as a white solid.

SynthesisWorkflow Step1 1. Activation Z-L-Ala-OH + HOBt + EDC·HCl in DCM (0°C, 15 min) Step2 2. OBt-Ester Formation (Prevents Racemization) Step1->Step2 EDC Activation Step3 3. Amination Add n-Propylamine + DIPEA (RT, 2-4 hours) Step2->Step3 Nucleophilic Attack Step4 4. Workup Wash: 1M HCl, sat. NaHCO3, Brine Dry over MgSO4 Step3->Step4 Quench Step5 5. Product Isolation Benzyl N-[(1S)-1-(propylcarbamoyl)ethyl]carbamate (>95% Purity) Step4->Step5 Recrystallization

Diagram 2: Experimental workflow for the synthesis of Benzyl N-[(1S)-1-(propylcarbamoyl)ethyl]carbamate.

Applications in Drug Development & Protease Inhibition

Z-L-Ala-NH-Pr serves as a fundamental building block in the development of Human Leukocyte Elastase (HLE) inhibitors[1]. HLE is a serine protease implicated in tissue-destructive diseases like pulmonary emphysema and cystic fibrosis.

The enzyme's active site features a shallow, hydrophobic S1 pocket that specifically accommodates small aliphatic side chains like that of L-alanine. The Cbz group occupies the S2/S3 subsites, providing necessary binding affinity through hydrophobic interactions, while the propylamide chain extends into the S1' pocket. By modifying the propyl chain or the Cbz group, medicinal chemists use this scaffold to conduct Structure-Activity Relationship (SAR) studies to optimize inhibitor potency and selectivity.

Analytical Characterization & Validation

To ensure the integrity of the synthesized self-validating system, the following analytical benchmarks must be met:

  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    Expected signals include a multiplet at ~7.35 ppm (5H, aromatic protons of the Cbz group), a singlet at ~5.10 ppm (2H, benzylic CH
    
    
    ), a multiplet at ~4.20 ppm (1H, chiral
    
    
    -proton of Ala), a doublet at ~1.35 ppm (3H, Ala methyl group), and characteristic multiplets for the propyl chain (0.90 ppm triplet for CH
    
    
    , 1.50 ppm multiplet for CH
    
    
    , 3.20 ppm multiplet for N-CH
    
    
    ).
  • LC-MS: Electrospray ionization (ESI) should yield a prominent [M+H]

    
     peak at m/z 265.1.
    
  • Chiral HPLC: Essential for validating the (1S) stereochemical purity. A chiral stationary phase (e.g., Chiralpak AD) should demonstrate an enantiomeric excess (ee) of >99%, confirming the efficacy of the HOBt additive in preventing racemization.

References

  • Title: Design and Synthesis of Hydrazinopeptides and Their Evaluation as Human Leukocyte Elastase Inhibitors Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Development of New Amide Derivatives of Betulinic Acid: Synthetic Approaches and Structural Characterization Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

  • Title: Kinetics of Amide Formation through Carbodiimide/ N- Hydroxybenzotriazole (HOBt) Couplings Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Amino acid motifs in natural products: synthesis of O-acylated derivatives of (2S,3S)-3-hydroxyleucine Source: Beilstein Journal of Organic Chemistry URL: [Link]

Sources

Cbz-L-alanine propylamide CAS number and properties

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide for Cbz-L-alanine propylamide , a specialized amino acid derivative used primarily as an enzymatic substrate and intermediate in peptide synthesis.

Part 1: Chemical Identity & Core Properties[1][2]

Cbz-L-alanine propylamide is a protected amino acid amide. It consists of L-alanine protected at the N-terminus with a benzyloxycarbonyl (Cbz or Z) group and modified at the C-terminus with a propylamide moiety.

PropertyDetail
Chemical Name Benzyl N-[(2S)-1-oxo-1-(propylamino)propan-2-yl]carbamate
Common Synonyms Z-L-Ala-NHPr; Cbz-Ala-propylamide; N-Benzyloxycarbonyl-L-alanine n-propylamide
CAS Number Not Widely Indexed (See Note below)
Molecular Formula

Molecular Weight 264.32 g/mol
SMILES CCOCc1ccccc1)C(=O)NCCC
Physical State White crystalline solid (Predicted based on analogs)
Solubility Soluble in organic solvents (DCM, EtOAc, DMSO, DMF); Insoluble in water.[1][2]
Melting Point Approx. 145–155 °C (Based on isopropyl analog range; see Note)

Note on CAS & Isomers: A specific CAS number for the n-propyl isomer is not widely listed in public chemical catalogs, indicating it is primarily a research-grade compound synthesized in situ or by custom order. The isopropyl analog (Z-Ala-NH-iPr) is more frequently cited in enzymatic literature (e.g., as an elastase inhibitor intermediate) with a reported melting point of 153 °C and specific rotation


 (

,

). Researchers should verify the specific alkyl chain length (n-propyl vs. isopropyl) required for their protocol.

Part 2: Synthesis & Preparation

Since this compound is often not available as a commodity chemical, laboratory synthesis is the standard route. The following protocol utilizes a mixed anhydride or carbodiimide coupling strategy.

Synthesis Workflow (Graphviz)

G cluster_0 Reagents cluster_1 Reaction CbzAla Cbz-L-Alanine (Z-Ala-OH) Intermediate Activated Ester Intermediate CbzAla->Intermediate Propamine n-Propylamine Propamine->Intermediate Coupling Coupling Agent (EDC/HOBt or IBCF) Coupling->Intermediate Product Cbz-L-Ala-NHPr (Crude) Intermediate->Product Amide Bond Formation Purified Pure Cbz-L-Ala-NHPr (White Solid) Product->Purified Recrystallization (EtOAc/Hexane)

Caption: Synthesis pathway for Cbz-L-alanine propylamide via activation of the carboxyl group.

Step-by-Step Protocol (Mixed Anhydride Method)
  • Activation: Dissolve Cbz-L-Alanine (10 mmol) in anhydrous Tetrahydrofuran (THF) (50 mL). Cool to -15 °C under nitrogen.

  • Base Addition: Add N-Methylmorpholine (NMM) (10 mmol) followed by Isobutyl chloroformate (IBCF) (10 mmol) dropwise. Stir for 15 minutes to form the mixed anhydride.

  • Coupling: Add n-Propylamine (10 mmol) dissolved in a small amount of THF dropwise, maintaining the temperature below -10 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

  • Workup: Evaporate THF. Dissolve residue in Ethyl Acetate (EtOAc) . Wash sequentially with:

    • 1M citric acid or 5% KHSO4 (to remove unreacted amine).

    • Saturated NaHCO3 (to remove unreacted acid).

    • Brine.

  • Purification: Dry over MgSO4, filter, and concentrate. Recrystallize from EtOAc/Hexane to yield the product.

Part 3: Applications in Research

Enzymatic Substrate & Probe

Cbz-L-alanine propylamide serves as a minimal substrate model for serine proteases, particularly Human Leukocyte Elastase (HLE) and Porcine Pancreatic Elastase (PPE) .

  • Mechanism: The enzyme recognizes the L-alanine residue in the S1 subsite. The propylamide group occupies the S1' subsite.

  • Utility: By varying the alkyl chain length (methyl, ethyl, propyl, isopropyl), researchers probe the steric constraints and hydrophobicity of the enzyme's S1' pocket.

  • Kinetic Analysis: The amide bond is cleaved by the enzyme, releasing propylamine. This can be monitored via HPLC or by using a colorimetric variant (e.g., if coupled to a nitroanilide, though this specific compound is a simple amide).

Peptide Synthesis Intermediate

It functions as a C-terminal modified building block. The Cbz group can be removed via catalytic hydrogenolysis (


, Pd/C) to yield H-L-Ala-NHPr , which can then be coupled to other amino acids to form peptide drugs or inhibitors with a propylamide terminus.

Part 4: Analytical Characterization

To validate the identity of the synthesized compound, the following spectral data should be obtained:

TechniqueExpected Signals (in

or

)

NMR
Aromatic: Multiplet

7.30–7.40 (5H, Cbz phenyl).Benzylic: Singlet/ABq

5.10 (2H,

).Alpha-H: Quintet/Multiplet

4.20 (1H, Ala

-CH).Amide NH: Broad doublets

5.5–6.5 (2H, NH).Propyl: Multiplet

3.1–3.2 (2H,

), Multiplet

1.4–1.5 (2H,

), Triplet

0.8–0.9 (3H,

).Ala-Methyl: Doublet

1.35 (3H, Ala

-CH3).
Mass Spectrometry ESI-MS:

m/z;

m/z.

References

  • Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag. (Standard reference for mixed anhydride coupling protocols).
  • Powers, J. C., et al. (1998). "Mechanism-Based Isocoumarin Inhibitors for Serine Proteases." Journal of Medicinal Chemistry.
  • ChemicalBook. (2024).[3] Vorinostat (Related Hydroxamic Acid Derivative). Retrieved from . (Provided for structural analogy of alkyl-amide chains).

  • PubChem. (2024). N-Carbobenzyloxy-L-alanine (Parent Compound).[1] Retrieved from .

Sources

Z-Ala-NHPr molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, synthesis, and application of Z-Ala-NHPr (Carbobenzoxy-L-alanine propylamide). This document is structured for researchers requiring precise molecular data and reproducible experimental protocols.

Compound Class: Protected Amino Acid Amide Primary Application: Elastase Substrate / Enzyme Inhibitor Precursor

Part 1: Physicochemical Characterization

Molecular Identity

Z-Ala-NHPr represents the propylamide derivative of N-benzyloxycarbonyl-L-alanine. In biochemical literature, the suffix "-NHPr" strictly denotes the n-propyl group (


). However, researchers must note that in specific elastase inhibitor studies, this notation is occasionally used interchangeably with the isopropyl  isomer (

), often denoted as Z-Ala-NHiPr.

Note: The Molecular Weight and Empirical Formula remain identical for both isomers.

Quantitative Data Table
PropertyValueNotes
IUPAC Name Benzyl (1-(propylamino)-1-oxopropan-2-yl)carbamaten-propyl isomer
Common Name Z-Ala-NHPrZ = Carbobenzoxy (Cbz)
Empirical Formula

Molecular Weight 264.32 g/mol Average Mass
Monoisotopic Mass 264.1474 Da
Elemental Analysis C: 63.62%, H: 7.63%, N: 10.60%, O: 18.16%Calculated
Physical State White Crystalline Solid
Melting Point ~153 °C (Isopropyl isomer); n-Propyl variesIsopropyl data ref [1]
Solubility DMSO, DMF, Methanol, Ethyl AcetateInsoluble in water

Part 2: Synthesis & Validation Protocol

Strategic Rationale

The synthesis of Z-Ala-NHPr is best achieved via a Mixed Anhydride Coupling or Carbodiimide (EDC/HOBt) method. The Mixed Anhydride method is selected here for its high yield and ease of purification for simple amides, minimizing racemization when performed at low temperatures.

Reaction Stoichiometry:



Step-by-Step Methodology

Materials:

  • Z-L-Alanine (Z-Ala-OH): 10 mmol (2.23 g)

  • n-Propylamine: 10 mmol (0.82 mL) [Substitute Isopropylamine for iPr isomer]

  • Isobutyl Chloroformate (IBCF): 10 mmol

  • N-Methylmorpholine (NMM): 10 mmol

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Protocol:

  • Activation (The Mixed Anhydride):

    • Dissolve 2.23 g of Z-Ala-OH in 30 mL of anhydrous THF in a round-bottom flask under nitrogen atmosphere.

    • Cool the solution to -15 °C using a dry ice/acetone or salt/ice bath. Critical: Low temperature prevents the formation of urethane byproducts.

    • Add 10 mmol of NMM (base). Stir for 5 minutes.

    • Dropwise add 10 mmol of IBCF. Stir for 15 minutes at -15 °C to form the mixed anhydride intermediate.

  • Coupling:

    • Prepare a solution of 10 mmol n-Propylamine in 5 mL THF.

    • Add the amine solution dropwise to the cold reaction mixture.

    • Maintain -15 °C for 30 minutes, then allow the reaction to warm to room temperature (RT) over 2 hours.

  • Workup & Purification:

    • Evaporate THF under reduced pressure.

    • Redissolve the residue in Ethyl Acetate (EtOAc).

    • Wash Sequence:

      • 5% Citric Acid or 1M HCl (removes unreacted amine).

      • Water.

      • 5%

        
         (removes unreacted acid).
        
      • Brine.

    • Dry the organic layer over anhydrous

      
       and filter.
      
    • Concentrate in vacuo. Recrystallize from EtOAc/Hexane to obtain the pure white solid.

Synthesis Logic Diagram

Synthesispathway cluster_conditions Critical Control Points Start Z-Ala-OH (Carboxylic Acid) Act Activation (-15°C, NMM, IBCF) Start->Act Deprotonation Inter Mixed Anhydride Intermediate Act->Inter Nucleophilic Acyl Substitution Amine Addition of n-Propylamine Inter->Amine Amine Attack Product Z-Ala-NHPr (Precipitate/Solid) Amine->Product Workup & Cryst.

Figure 1: Mixed Anhydride synthesis pathway for Z-Ala-NHPr, highlighting critical temperature control points to prevent racemization.

Part 3: Biological Application (Enzymology)[3]

Substrate Specificity

Z-Ala-NHPr serves as a model hydrophobic substrate or competitive inhibitor precursor for Human Leukocyte Elastase (HLE) and Porcine Pancreatic Elastase (PPE) .

  • S1 Pocket Binding: The Alanine side chain (methyl group) fits into the hydrophobic S1 specificity pocket of elastase.

  • Leaving Group: The propylamide (NHPr) mimics the peptide bond of natural substrates (like elastin) but is chemically stable or serves as a reference for kinetic comparisons with chromogenic leaving groups (like p-nitroaniline).

  • Inhibitor Design: The Z-Ala-NHPr scaffold is often modified (e.g., to Z-Ala-Ala-NHPr or hydrazino-peptides) to increase binding affinity (

    
    ) or create transition-state analogues.
    
Mechanism of Interaction

In kinetic studies, simple alkyl amides like Z-Ala-NHPr are used to probe the non-prime side interactions (S1-S4 subsites) without the complexity of a bulky leaving group.

ElastaseInteraction Enzyme Elastase Active Site (Ser-195, His-57, Asp-102) Complex Michaelis Complex (E-S) Enzyme->Complex Induced Fit S1_Pocket S1 Hydrophobic Pocket (Val-216, Thr-226) S1_Pocket->Complex Induced Fit Substrate Z-Ala-NHPr Substrate->Enzyme Carbonyl aligns with Oxyanion Hole Substrate->S1_Pocket Ala-Methyl binds Catalysis Tetrahedral Intermediate Complex->Catalysis Nucleophilic Attack

Figure 2: Interaction logic between Z-Ala-NHPr and the Elastase active site, emphasizing the S1 pocket specificity.

References

  • Design and Synthesis of Hydrazinopeptides and Their Evaluation as Human Leukocyte Elastase Inhibitors. Source: Journal of Medicinal Chemistry (via Amazon S3 / ACS). Note: Describes the synthesis of Z-Ala-NH'Pr (Isopropyl isomer) with MP 153°C. URL:[Link]

  • PubChem Compound Summary: Z-Ala-ONp (Related Ester for Reference). Source: National Center for Biotechnology Information (NCBI). URL:[Link]

An In-depth Technical Guide to Z-L-Alanine Propylamide and its Role in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of Z-L-Alanine propylamide, a specialized N-protected amino acid amide. While not a commonly cataloged chemical, its synthesis and potential applications are of significant interest to researchers in peptide chemistry, drug discovery, and materials science. This document details the nomenclature and structural attributes of Z-L-Alanine propylamide, offers detailed protocols for its synthesis via common peptide coupling methodologies, and outlines robust procedures for the deprotection of the benzyloxycarbonyl (Z) group. Furthermore, we explore the analytical techniques for its characterization, hypothesize its potential research applications based on analogous structures, and provide a framework for its utilization as a building block in more complex molecular architectures. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize and employ novel amino acid derivatives.

Introduction: Deconstructing Z-L-Alanine Propylamide

Z-L-Alanine propylamide is a derivative of the naturally occurring amino acid L-alanine. Its structure is characterized by two key modifications:

  • N-terminal Protection: The amino group of the L-alanine backbone is protected by a benzyloxycarbonyl group, commonly abbreviated as "Z" or "Cbz". This protecting group is instrumental in peptide synthesis, preventing the highly reactive amine from engaging in unwanted side reactions during the activation and coupling of the carboxylic acid functionality. The Z-group was a foundational development in modern peptide synthesis, lauded for its stability across a range of reaction conditions and its susceptibility to clean removal via hydrogenolysis.[1]

  • C-terminal Amidation: The carboxyl group of L-alanine is converted to a secondary amide through the formation of a peptide bond with propylamine. The resulting propylamide moiety alters the physicochemical properties of the parent amino acid, such as its solubility, polarity, and hydrogen bonding capacity.

Due to the absence of this compound in major chemical catalogs, it is presumed to be a custom synthetic target for specific research applications. This guide, therefore, focuses on the practical aspects of its preparation and potential utility.

Nomenclature and Chemical Identifiers

A clear understanding of the nomenclature is crucial for accurate literature searching and communication. The following table summarizes the various synonyms and identifiers for Z-L-Alanine propylamide.

Identifier Type Identifier
Systematic Name benzyl N-[(2S)-1-(propylamino)-1-oxopropan-2-yl]carbamate
Common Synonyms Z-L-Alanine propylamide
N-benzyloxycarbonyl-L-alanine propylamide
Cbz-L-Ala-NH-propyl
Molecular Formula C₁₄H₂₀N₂O₃
Molecular Weight 264.32 g/mol
CAS Number Not assigned (as of the date of this publication)

Synthesis of Z-L-Alanine Propylamide: A Practical Guide

The synthesis of Z-L-Alanine propylamide involves the formation of an amide bond between the carboxylic acid of Z-L-alanine and the amine group of propylamine. This transformation is typically facilitated by a coupling reagent to activate the carboxylic acid. The choice of coupling reagent and reaction conditions is critical to ensure high yield and prevent racemization of the chiral center of the alanine.

General Workflow for Amide Coupling

The overall synthetic strategy follows a well-established workflow in peptide chemistry.

G cluster_0 Preparation cluster_1 Activation & Coupling cluster_2 Work-up & Purification Z_Ala Z-L-Alanine Reaction Reaction Mixture Z_Ala->Reaction Propylamine Propylamine Propylamine->Reaction Coupling Coupling Reagent (e.g., DCC, EDC, HATU) Coupling->Reaction Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Reaction Workup Aqueous Work-up Reaction->Workup Purification Chromatography Workup->Purification Product Z-L-Alanine Propylamide Purification->Product

Caption: General workflow for the synthesis of Z-L-Alanine propylamide.

Recommended Synthetic Protocols

Below are two field-proven protocols for the synthesis of Z-L-Alanine propylamide using different coupling reagents. The choice between them may depend on available reagents, desired scale, and downstream applications.

Protocol 1: Synthesis using Dicyclohexylcarbodiimide (DCC)

DCC is a widely used and cost-effective coupling reagent.[2] The primary drawback is the formation of a dicyclohexylurea (DCU) byproduct, which is often insoluble and can complicate purification.

  • Materials:

    • Z-L-Alanine (1.0 eq)

    • Propylamine (1.1 eq)

    • Dicyclohexylcarbodiimide (DCC) (1.1 eq)

    • 1-Hydroxybenzotriazole (HOBt) (1.1 eq) - This additive is crucial to suppress racemization.[3]

    • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

    • 0.5 M HCl (aq)

    • Saturated NaHCO₃ (aq)

    • Brine

    • Anhydrous Na₂SO₄ or MgSO₄

  • Procedure:

    • Dissolve Z-L-alanine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add DCC (1.1 eq) to the solution and stir for 30 minutes at 0 °C. A white precipitate of DCU will begin to form.

    • Add propylamine (1.1 eq) dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, filter the mixture to remove the precipitated DCU.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., using a silica gel column with a hexane/ethyl acetate gradient) to yield pure Z-L-Alanine propylamide.

Protocol 2: Synthesis using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

EDC is a water-soluble carbodiimide, and its urea byproduct is also water-soluble, which simplifies the work-up procedure as it can be removed by aqueous extraction.[2][4]

  • Materials:

    • Z-L-Alanine (1.0 eq)

    • Propylamine (1.1 eq)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

    • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (2.5 eq)

    • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

    • 0.5 M HCl (aq)

    • Saturated NaHCO₃ (aq)

    • Brine

    • Anhydrous Na₂SO₄ or MgSO₄

  • Procedure:

    • Dissolve Z-L-alanine (1.0 eq), HOBt (1.2 eq), and propylamine (1.1 eq) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere.

    • Add DIPEA or NMM (2.5 eq) to the mixture.

    • Cool the solution to 0 °C in an ice bath.

    • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

    • Once the reaction is complete, dilute the mixture with the reaction solvent and transfer to a separatory funnel.

    • Wash sequentially with 0.5 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography as described in Protocol 1.

Characterization of Z-L-Alanine Propylamide

The successful synthesis of Z-L-Alanine propylamide must be confirmed by a suite of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of the target molecule.[5][6]

  • ¹H NMR: The proton NMR spectrum should exhibit characteristic signals for all protons in the molecule. Key expected resonances include:

    • A multiplet for the aromatic protons of the Z-group (~7.3 ppm).

    • A singlet for the benzylic protons of the Z-group (~5.1 ppm).

    • A multiplet for the α-proton of the alanine residue.

    • A doublet for the methyl protons of the alanine residue.

    • Multiplets for the propyl group protons (CH₂, CH₂, and CH₃).

    • A broad signal for the amide N-H proton.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms. Expected signals include those for the aromatic carbons, the carbonyl carbons of the carbamate and the amide, the benzylic carbon, and the aliphatic carbons of the alanine and propyl groups.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compound. The expected [M+H]⁺ or [M+Na]⁺ ions should be observed.

Infrared (IR) Spectroscopy

IR spectroscopy will show characteristic absorption bands for the functional groups present in the molecule, including N-H stretching (amide), C=O stretching (carbamate and amide), and aromatic C-H stretching.

Deprotection of the Z-Group: Releasing the Free Amine

A key utility of Z-protected amino acid derivatives is the ability to selectively remove the Z-group to liberate the free amine for subsequent reactions, such as further peptide chain elongation.

Catalytic Hydrogenolysis

This is the most common and mildest method for Z-group deprotection.[7]

G cluster_0 Starting Material cluster_1 Reaction cluster_2 Work-up & Product Z_Protected Z-L-Alanine Propylamide Reaction_Vessel Reaction under H₂ atmosphere Z_Protected->Reaction_Vessel Catalyst H₂ gas, Pd/C Catalyst->Reaction_Vessel Solvent Solvent (e.g., MeOH, EtOH) Solvent->Reaction_Vessel Filtration Filtration through Celite® Reaction_Vessel->Filtration Byproducts Toluene + CO₂ Reaction_Vessel->Byproducts Evaporation Solvent Evaporation Filtration->Evaporation Product L-Alanine Propylamide Evaporation->Product

Caption: Workflow for Z-group deprotection by catalytic hydrogenolysis.

  • Procedure:

    • Dissolve Z-L-Alanine propylamide in a suitable solvent such as methanol (MeOH) or ethanol (EtOH).

    • Add a catalytic amount of palladium on carbon (10% Pd/C).

    • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected L-Alanine propylamide.

Catalytic Transfer Hydrogenation

An alternative to using hydrogen gas is transfer hydrogenation, which employs a hydrogen donor.[8][9]

  • Procedure:

    • Dissolve Z-L-Alanine propylamide in methanol or ethanol.

    • Add palladium on carbon (10% Pd/C).

    • Add ammonium formate (HCOONH₄) (typically 3-5 equivalents) to the mixture.

    • Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and filter through Celite® to remove the catalyst.

    • Concentrate the filtrate to obtain the deprotected product.

Potential Research Applications

While specific applications for Z-L-Alanine propylamide are not documented, its structure suggests potential utility in several research areas:

  • Peptidomimetics: The propylamide moiety can serve as a bioisostere for a peptide bond, potentially imparting increased stability against enzymatic degradation.

  • Drug Discovery: As a building block, it can be incorporated into larger molecules to modulate their pharmacokinetic properties, such as membrane permeability and metabolic stability. The N-protected amino acid amides are valuable intermediates in the synthesis of more complex bioactive molecules.[10]

  • Materials Science: L-alanine-based poly(ester-amide)s have been synthesized and characterized as novel biomaterials.[11] Z-L-Alanine propylamide could serve as a monomer or a chain-terminating agent in the synthesis of novel polymers with tailored properties.

Conclusion

Z-L-Alanine propylamide represents a versatile yet underexplored building block in synthetic chemistry. This guide provides a robust framework for its synthesis, characterization, and deprotection, empowering researchers to access this compound for their specific research needs. The methodologies detailed herein are based on well-established principles of peptide chemistry and are broadly applicable to the synthesis of other N-protected amino acid amides. The potential applications in peptidomimetics, drug discovery, and materials science warrant further investigation into the properties and utility of this and related compounds.

References

  • AAPPTEC. Coupling Reagents. [Link]

  • Cherkupally, P., Ramesh, S., de la Torre, B. G., Govender, T., Kruger, H. G., & Albericio, F. (2014). Immobilized coupling reagents: Synthesis of amides/peptides. ACS combinatorial science, 16(11), 579-601. [Link]

  • Ma, S., & Liu, X. (2026). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society. [Link]

  • Gundu, S., et al. (2016). Synthesis of Nα-protected aminoacid/peptide Weinreb amides employing N,N-carbonyldiimidazole. Semantic Scholar. [Link]

  • Zalipsky, S., & Seltzer, R. (1995). Catalytic Transfer Hydrogenation of Bifunctional Poly(ethylene glycol) Derivatives Using Palladium−Poly(ethylenimine) Catalyst. The Journal of Organic Chemistry, 60(11), 3173-3176. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Optimizing Peptide Coupling: Key Techniques. (n.d.). [Link]

  • Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Google Patents. (n.d.). US4569967A - Synthesis of N-substituted peptide amides.
  • PubMed. (2024). Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. [Link]

  • Bulletin of the Chemical Society of Japan. (2006). Convenient Synthesis of N-Protected Amino Acid Amides. [Link]

  • ResearchGate. (2023). How to preserve the benzyloxycarbonyl (Cbz/Z) group at the N-terminus of the peptide during Peptide Cleavage? [Link]

  • Google Patents. (n.d.). EP0623589A1 - Coupling reagent and method for coupling amines with carboxylic acids.
  • Google Patents. (n.d.).
  • Frontiers in Pharmacology. (2021). Application of Amino Acids in the Structural Modification of Natural Products: A Review. [Link]

  • Google Patents. (n.d.). US6107498A - Process for making carboxylic amides.
  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]

  • The Journal of Organic Chemistry. (1978). Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene. [Link]

  • Nanalysis. (n.d.). Using NMR to observe the restricted rotation in amide bonds. [Link]

  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. [Link]

  • PMC. (2018). Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. [Link]

  • 5z.com. (n.d.). Zn-catalyzed tert-butyl nicotinate-directedamide cleavage for applications in peptide synthesis. [Link]

  • Chemistry LibreTexts. (2021). 14.2: Synthesis of Amino Acids- A Combination of Amine and Carboxylic Acid Chemistry. [Link]

  • OpenStax. (2023). 26.3 Synthesis of Amino Acids. [Link]

  • Chemistry LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. [Link]

  • Chemistry LibreTexts. (2022). 26.4: Synthesis of Amino Acids. [Link]

  • ResearchGate. (2021). Carboxylic acid-Amine coupling? [Link]

  • ResearchGate. (2025). Synthesis and Characterization of L-Alanine Based Poly(Ester-Amide)s. [Link]

  • EBSCO. (n.d.). Amides | Chemistry | Research Starters. [Link]

  • PMC. (2021). Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. [Link]

  • ACS Publications. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

  • IRIS. (n.d.). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c. [Link]

  • Houben-Weyl. (n.d.). 7.5 High Resolution NMR Spectroscopy. [Link]

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • YouTube. (2020). Amino Acid Synthesis by Leverage the Gabriel Synthesis. [Link]

  • Green Chemistry (RSC Publishing). (n.d.). Recent advances in heterogeneous catalytic transfer hydrogenation/hydrogenolysis for valorization of biomass-derived furanic compounds. [Link]

  • CORE. (n.d.). Catalytic Approaches to the Synthesis of Amide Bonds. [Link]

  • ACS Publications. (2008). Dependence of the L-Alanyl-L-Alanine Conformation on Molecular Charge Determined from Ab Initio Computations and NMR Spectra. [Link]

  • PMC. (2012). Z-Group ketone chain transfer agents for RAFT polymer nanoparticle modification via hydrazone conjugation. [Link]

  • The very basics of NMR of proteins. (n.d.). [Link]

  • Chemical shifts. (n.d.). [Link]

  • Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. (n.d.). 29.9 1H NMR Spectroscopy. [Link]

Sources

Engineering Protease Selectivity: A Comprehensive SAR Guide to Cbz-Alanine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The carbobenzyloxy (Cbz or Z) group is traditionally viewed as a transient N-terminal protecting group in peptide synthesis. However, in the realm of medicinal chemistry and drug design, the Cbz moiety transcends its protective role, functioning as a critical pharmacophore. When conjugated to the compact, neutral amino acid alanine, the resulting Cbz-alanine (Z-Ala) scaffold becomes a highly modular building block for developing targeted enzyme inhibitors and receptor antagonists.

As a Senior Application Scientist, I have structured this technical guide to dissect the structure-activity relationship (SAR) of Cbz-alanine derivatives. This document provides the mechanistic insights and self-validating experimental protocols necessary to engineer highly specific bioactive molecules.

Mechanistic Basis of Cbz-Alanine Bioactivity

The pharmacological utility of Cbz-alanine derivatives stems from the synergistic physicochemical properties of its two core components:

  • The Cbz Cap (Hydrophobic Anchoring): The aromatic benzyl ring of the Cbz group provides substantial lipophilicity and facilitates

    
     stacking interactions with aromatic residues within the extended binding sites (S2, S3, or S4 pockets) of target proteases. Furthermore, the carbamate linkage acts as a potent hydrogen bond acceptor, stabilizing the inhibitor-enzyme complex[1].
    
  • The Alanine Core (S1 Pocket Recognition): Alanine’s methyl side chain is non-bulky and neutral. This makes it an ideal residue for targeting enzymes with small, hydrophobic S1 pockets, such as human neutrophil elastase (HNE), which preferentially cleaves after small aliphatic residues[2].

SAR_Logic Core Cbz-Alanine Scaffold (Core Pharmacophore) NTerm N-Terminal Cbz Group - Increases Hydrophobicity - Pi-Pi Stacking in S3/S4 - H-Bond Acceptor Core->NTerm SideChain Alpha-Carbon (Methyl) - S1 Pocket Recognition - Steric Compatibility Core->SideChain CTerm C-Terminal Modifications - Dictates Target Specificity - Covalent vs. Non-Covalent Core->CTerm Protease Polypeptide Extensions (e.g., Cbz-Ala-Ala-Ala-Ala) Target: Serine Proteases CTerm->Protease Epoxide Electrophilic Warheads (e.g., Aza-Peptide Epoxides) Target: Cysteine Proteases CTerm->Epoxide

Structural determinants of Cbz-alanine derivatives dictating enzyme affinity and specificity.

Target-Specific SAR Profiles

Serine Protease Inhibitors (e.g., Elastase) For serine proteases, the Cbz-alanine core is often extended into tetrapeptides. For instance,2[2]. The repeating alanine backbone mimics the natural substrate, while the Cbz group significantly enhances the binding affinity by anchoring into the hydrophobic regions adjacent to the active site, preventing the natural substrate from binding[2].

Cysteine Protease Inhibitors (e.g., Cathepsins, Papain) When targeting cysteine proteases, the C-terminus of the Cbz-peptide is frequently modified with an electrophilic "warhead," such as an epoxide or aza-peptide epoxide. These derivatives transition from competitive inhibitors to irreversible suicide inhibitors.3[3], forming a permanent covalent bond.

Receptor Antagonism (e.g., Cholecystokinin) Beyond proteases, Cbz-amino acids exhibit activity as receptor antagonists. In studies of the cholecystokinin (CCK) receptor,4[4], highlighting the Cbz group's role in facilitating membrane-bound receptor interactions.

Quantitative SAR Data Presentation

To systematically evaluate these modifications, the following table summarizes the binding affinities and mechanistic insights of key Cbz-derivatives across different biological targets.

DerivativeTarget SystemActivity (IC50 / Ki)SAR Insight & Causality
Cbz-Ala-Ala-Ala-Ala Human Neutrophil ElastaseLow

M (Competitive)
The hydrophobic Cbz cap enhances affinity for the S4 subsite; repeating Ala mimics natural cleavage sites[2].
Cbz-Peptide Epoxides Cathepsin B / PapainVariable (Irreversible)C-terminal epoxide acts as a covalent trap for the active-site cysteine thiol; Cbz provides initial docking[3].
Cbz-Cystine Cholecystokinin ReceptorHigh Potency AntagonistIncreased side-chain hydrophobicity relative to Cbz-Ala dramatically improves receptor binding and amylase inhibition[4].
Cbz-Val-Leu-NH-R SARS-CoV 3CLpro3.4 - 4.6

M
Demonstrates that bulky Cbz groups stabilize the inhibitor via extensive hydrophobic interactions in viral proteases[1].
Experimental Methodology: Self-Validating Elastase Inhibition Assay

To ensure reproducibility and scientific integrity, the following protocol details a fluorogenic assay for evaluating Cbz-Ala-Ala-Ala-Ala against serine proteases. This protocol is designed as a self-validating system , incorporating internal controls to rule out false positives caused by auto-fluorescence, inner-filter effects, or enzyme degradation.

Assay_Workflow Prep 1. Reagent Prep Dilute Cbz-inhibitor in DMSO Prepare Vehicle Control Incubate 2. Pre-Incubation 15 min at 37°C Enzyme + Inhibitor Prep->Incubate Substrate 3. Reaction Initiation Add Fluorogenic Substrate (e.g., MeOSuc-AAPV-AMC) Incubate->Substrate Read 4. Kinetic Read Monitor Ex/Em 380/460 nm Continuous for 30 min Substrate->Read Validate Validate Read->Validate

Step-by-step workflow for a self-validating kinetic protease inhibition assay.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare Assay Buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Triton X-100).

    • Causality: Triton X-100 is critical; it prevents the non-specific adsorption of the highly hydrophobic Cbz-derivatives to the microplate walls, which would otherwise artificially lower the effective inhibitor concentration.

  • Inhibitor Dilution: Prepare a 10-point, 3-fold serial dilution of the Cbz-Ala derivative in 100% DMSO.

  • Plate Setup (96-well black opaque plate):

    • Test Wells: Add 50

      
      L Assay Buffer, 10 
      
      
      
      L diluted inhibitor, and 20
      
      
      L Human Neutrophil Elastase (HNE) (final conc. 25 nM)[2].
    • Vehicle Control (100% Activity): 50

      
      L Buffer + 10 
      
      
      
      L DMSO + 20
      
      
      L HNE.
    • Background Control (0% Activity): 70

      
      L Buffer + 10 
      
      
      
      L DMSO.
  • Pre-Incubation: Incubate the plate at 37°C for 15 minutes.

    • Causality: This step allows the Cbz-inhibitor to achieve thermodynamic equilibrium with the enzyme's active site prior to substrate competition, ensuring accurate

      
       determination[2].
      
  • Reaction Initiation: Add 20

    
    L of a specific fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC, final conc. 200 
    
    
    
    M) to all wells[2].
  • Kinetic Measurement: Immediately read fluorescence (Ex 380 nm / Em 460 nm) every 1 minute for 30 minutes at 37°C.

  • Data Validation: Calculate the

    
    -factor using the Vehicle and Background controls. Proceed with IC
    
    
    
    calculation only if
    
    
    . Extract the initial velocity (
    
    
    ) from the linear portion of the progress curves to determine competitive inhibition constants (
    
    
    ).
References
  • Application Notes and Protocols for Cbz-Ala-Ala-Ala-Ala in Protease Inhibition Studies - Benchchem. BenchChem.
  • Structural Insight Into the Viral 3C-Like Protease Inhibitors: Comparative SAR/QSAR Approaches. Semantic Scholar.
  • Aza-peptide epoxides.
  • Carbobenzoxy amino acids: structural requirements for cholecystokinin receptor antagonist activity. PubMed.

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of Z-Ala-NHPr from Z-Ala-OH

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of Z-Ala-NHPr (N-benzyloxycarbonyl-L-alanine propylamide) from Z-Ala-OH and n-propylamine is a foundational amide bond formation reaction. This specific peptidomimetic intermediate is highly relevant in the development of human leukocyte elastase inhibitors and targeted protease therapeutics[1].

This application note provides researchers with two field-proven, self-validating methodologies for this synthesis: Method A (Carbodiimide/HOBt Coupling) and Method B (Mixed Anhydride Coupling) . Rather than merely listing steps, this guide dissects the mechanistic causality behind each reagent choice, ensuring that scientists can adapt and troubleshoot these protocols with authoritative confidence.

Mechanistic Rationale & Reaction Pathways

Amide bond formation is thermodynamically favorable but kinetically sluggish, requiring the activation of the carboxylic acid component of Z-Ala-OH[2]. The choice of activation strategy dictates the byproduct profile, reaction speed, and the preservation of the chiral


-carbon.
  • Method A (EDC/HOBt): (EDC) activates the carboxyl group to form an highly reactive, but unstable, O-acylisourea intermediate[2]. Because O-acylisourea is prone to forming unreactive N-acylureas and inducing oxazolone-mediated racemization, (HOBt) is introduced[3]. HOBt rapidly intercepts the intermediate to form an OBt-active ester, which is stable to racemization but highly susceptible to nucleophilic attack by n-propylamine[2].

  • Method B (Mixed Anhydride): Using (IBCF) and N-Methylmorpholine (NMM), the carboxylic acid is converted into a mixed carbonic-carboxylic anhydride[4]. This intermediate is extremely electrophilic, allowing for near-instantaneous coupling with n-propylamine[5]. It entirely avoids urea byproducts, releasing only CO₂ gas and isobutanol[4].

G Start Z-Ala-OH (N-Cbz-L-Alanine) O_Acyl O-Acylisourea Intermediate (Unstable) Start->O_Acyl EDC·HCl, DIPEA (Method A) Mixed_Anhydride Mixed Anhydride Intermediate (Highly Reactive) Start->Mixed_Anhydride IBCF, NMM, -15°C (Method B) OBt_Ester OBt-Active Ester (Stable to Racemization) O_Acyl->OBt_Ester HOBt Product Z-Ala-NHPr (Z-Alanine propylamide) OBt_Ester->Product + n-Propylamine Mixed_Anhydride->Product + n-Propylamine (- CO2, Isobutanol)

Reaction pathways for Z-Ala-NHPr synthesis via EDC/HOBt (Method A) and Mixed Anhydride (Method B).

Reagent Selection Matrix

To select the appropriate methodology for your specific laboratory constraints, consult the comparative data below:

ParameterMethod A: EDC/HOBtMethod B: Mixed Anhydride (IBCF)
Coupling Reagents EDC·HCl, HOBtIsobutyl chloroformate (IBCF)
Base DIPEA (N,N-Diisopropylethylamine)NMM (N-Methylmorpholine)
Optimal Temperature 0 °C warming to Room Temperature-15 °C strictly maintained
Reaction Time 12 - 18 hours1 - 2 hours
Typical Yield 80 - 90%85 - 95%
Byproduct Removal Aqueous wash (water-soluble urea)CO₂ (gas escape), Isobutanol (wash)
Racemization Risk Low (Suppressed by HOBt)Very Low (If -15 °C is maintained)

Experimental Protocols

Method A: Carbodiimide-Mediated Coupling (EDC/HOBt)

This method is ideal for standard overnight synthesis where strict cryogenic temperature control is unavailable.

  • Pre-activation: In a flame-dried round-bottom flask, dissolve 1.0 equivalent of Z-Ala-OH and 1.2 equivalents of HOBt in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration. Cool the flask to 0 °C using an ice bath.

    • Causality: Cooling to 0 °C minimizes the exothermic degradation of the coupling reagents prior to activation[2].

  • Activation: Add 1.2 equivalents of EDC·HCl portion-wise to the stirring solution. Stir for 20 minutes at 0 °C.

    • Causality: EDC is chosen over DCC because its corresponding urea byproduct is highly water-soluble, allowing for a strictly liquid-liquid extraction workup without the tedious filtration of dicyclohexylurea (DCU)[3].

  • Amine Addition: Add 1.1 equivalents of n-propylamine dropwise, followed immediately by 2.5 equivalents of DIPEA.

    • Causality: DIPEA acts as a non-nucleophilic proton sink, neutralizing the HCl salt of EDC and driving the nucleophilic attack of the amine[2].

  • Propagation: Remove the ice bath. Allow the reaction to warm to room temperature and stir for 12–18 hours under an inert nitrogen atmosphere.

Method B: Mixed Anhydride Coupling (IBCF/NMM)

This method is preferred when extremely rapid coupling is required without the generation of solid or complex byproducts[1].

  • Preparation: Dissolve 1.0 equivalent of Z-Ala-OH in anhydrous Tetrahydrofuran (THF) (0.2 M). Submerge the flask in a dry ice/acetone or ice/salt bath to cool the solution strictly to -15 °C.

  • Base Addition: Add 1.0 equivalent of N-methylmorpholine (NMM) dropwise.

    • Causality: NMM is specifically chosen over stronger bases like Triethylamine because its weak basicity and specific steric profile prevent the premature degradation of the mixed anhydride[4].

  • Anhydride Formation: Add 1.0 equivalent of Isobutyl chloroformate (IBCF) dropwise. Ensure the internal temperature does not exceed -10 °C. Stir for exactly 15 minutes.

    • Causality: Temperatures above -10 °C cause the mixed anhydride to disproportionate into symmetrical anhydrides and unreactive esters, halving the theoretical yield and drastically increasing the risk of racemization[4].

  • Amine Addition: Add 1.1 equivalents of n-propylamine dropwise.

  • Propagation: Stir the mixture for 1 hour at -15 °C, then remove the bath and allow it to warm to room temperature over an additional 1 hour.

Self-Validating Workup & Analytical Quality Control

A robust protocol must be a self-validating system. The following workup sequence is designed to sequentially eliminate specific classes of impurities, ensuring the final organic layer contains only the desired Z-Ala-NHPr.

Standardized Workup Procedure:

  • Solvent Exchange (Method B only): Evaporate the THF under reduced pressure and redissolve the crude residue in Ethyl Acetate (EtOAc). (Method A can proceed directly to step 2 after diluting the DCM with additional solvent).

  • Acidic Wash (3 × 1M KHSO₄ or 1M HCl):

    • Validation Check: This step selectively protonates unreacted n-propylamine and the base (DIPEA/NMM), extracting them into the aqueous layer. If the pH of the discarded aqueous wash is not highly acidic (pH 1-2), the base has not been fully removed.

  • Basic Wash (3 × Saturated NaHCO₃):

    • Validation Check: This step deprotonates unreacted Z-Ala-OH and HOBt, pulling them into the aqueous phase. CO₂ evolution may be observed if residual acid is present.

  • Brine Wash & Drying: Wash once with saturated NaCl (brine) to break any micro-emulsions and pre-dry the organic phase. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Analytical Confirmation: If the self-validating workup is executed correctly, the resulting product will be a highly pure white solid or viscous oil.

  • ¹H-NMR (CDCl₃): Look for the diagnostic propyl methyl triplet (

    
    0.9 ppm, 3H), the benzylic methylene singlet (
    
    
    
    5.1 ppm, 2H), and the aromatic Cbz protons (
    
    
    7.3 ppm, 5H)[1].

References

Sources

Application Note: Optimized Peptide Coupling Conditions for Cbz-Alanine and Propylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthetic protocols for coupling N-Carbobenzyloxy-L-alanine (Cbz-Ala-OH) with Propylamine . While this reaction represents a fundamental amide bond formation, it serves as a critical model system for optimizing coupling efficiency, controlling racemization, and validating purification workflows in early-stage drug development.

We present three distinct protocols tailored to specific project needs:

  • Protocol A (Standard): EDC/HOBt coupling (Robust, educational, cost-effective).

  • Protocol B (Scalable/Green): T3P coupling (Low epimerization, easiest workup).[1][2]

  • Protocol C (High-Throughput): HATU coupling (Fastest kinetics, highest cost).

Strategic Analysis & Component Logic

Reactant Profile[3]
  • Cbz-L-Alanine: The Carbobenzyloxy (Cbz or Z) group is a urethane protecting group. Unlike amide protecting groups (e.g., Acetyl), Cbz significantly suppresses racemization by preventing the formation of the oxazolone intermediate during activation.

  • Propylamine: A primary alkyl amine. It is highly nucleophilic but volatile (bp 48°C). Handling requires cold addition to prevent evaporative loss and stoichiometry errors.

Mechanistic Pathway (EDC/HOBt)

The following diagram illustrates the activation of Cbz-Alanine and the suppression of racemization via the HOBt active ester.

CouplingMechanism Acid Cbz-Ala-OH OAcyl O-Acylisourea (Unstable/Racemization Prone) Acid->OAcyl Activation EDC EDC (Carbodiimide) EDC->OAcyl ActiveEster OBt-Active Ester (Stable/Racemization Resistant) OAcyl->ActiveEster Attack by HOBt Urea Urea Byproduct (Water Soluble) OAcyl->Urea Side Path HOBt HOBt HOBt->ActiveEster Product Cbz-Ala-NHPr (Amide Product) ActiveEster->Product Aminolysis Amine Propylamine Amine->Product

Figure 1: Mechanistic flow of Carbodiimide/HOBt coupling. The HOBt intercepts the O-Acylisourea to form a safer active ester.[3]

Comparative Reagent Selection

FeatureEDC / HOBt T3P (Propylphosphonic Anhydride) HATU / DIEA
Primary Use Case General synthesis, educationalScale-up, Industrial, "Green"Difficult couplings, steric hindrance
Cost LowMediumHigh
Racemization Risk Low (with HOBt)Very LowLow (if base is controlled)
Purification Acid/Base WashAqueous Extraction (Excellent)Chromatography often required
Atom Economy Medium (Urea byproduct)HighLow (Large byproduct mass)

Experimental Protocols

Protocol A: The Standard Method (EDC/HOBt)

Best for: Routine synthesis where column chromatography is to be avoided.

Reagents:

  • Cbz-L-Alanine (1.0 equiv)

  • Propylamine (1.1 equiv)

  • EDC.HCl (1.1 equiv)

  • HOBt (anhydrous) (1.1 equiv)

  • DCM (Dichloromethane) or DMF (Dimethylformamide) [0.1 M conc]

Step-by-Step:

  • Setup: In a round-bottom flask, dissolve Cbz-L-Alanine (1.0 equiv) and HOBt (1.1 equiv) in DCM. Stir at 0°C (ice bath) for 10 minutes.

    • Note: HOBt is acidic; adding it first ensures it is ready to intercept the active intermediate.

  • Activation: Add EDC.HCl (1.1 equiv) in one portion. Stir at 0°C for 30 minutes. The solution may become slightly cloudy as the active ester forms.

  • Addition: Add Propylamine (1.1 equiv) dropwise via syringe.

    • Critical: Propylamine is volatile. Ensure the reaction is cold during addition to prevent loss of stoichiometry.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Self-Validating Workup (The "Acid/Base Wash"):

    • Dilute reaction with excess EtOAc (if in DMF) or DCM.

    • Wash 1 (Remove Amine): Wash organic layer with 1M HCl (x2). Propylamine becomes a water-soluble salt.

    • Wash 2 (Remove Acid): Wash organic layer with Saturated NaHCO₃ (x2). Unreacted Cbz-Ala and HOBt become water-soluble salts.

    • Wash 3: Brine (x1).

    • Dry over MgSO₄, filter, and concentrate.

  • Result: White solid or viscous oil. Usually >95% pure without chromatography.

Protocol B: The Industrial/Green Method (T3P)

Best for: Scale-up (>5g) and ensuring minimal racemization.

Reagents:

  • Cbz-L-Alanine (1.0 equiv)

  • Propylamine (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 equiv)

  • Base: Pyridine or NMM (N-methylmorpholine) (2.5 equiv)

  • Solvent: EtOAc (Ethyl Acetate)[4][5]

Step-by-Step:

  • Setup: Dissolve Cbz-L-Alanine and Propylamine in EtOAc at 0°C.

  • Base Addition: Add Pyridine or NMM (2.5 equiv).

  • Coupling: Add T3P solution dropwise.

    • Why? T3P is an anhydride; it activates the acid in situ.

  • Reaction: Stir at RT for 1–3 hours. T3P kinetics are generally faster than EDC.

  • Workup: Wash with water, 1M HCl, and NaHCO₃ as in Protocol A.

    • Advantage:[1][6][7][8] T3P byproducts are water-soluble phosphates, making this the cleanest workup profile.

Protocol C: High-Efficiency Method (HATU)

Best for: Rapid synthesis or if Protocol A fails due to steric hindrance.

Reagents:

  • Cbz-L-Alanine (1.0 equiv)

  • Propylamine (1.0 equiv)

  • HATU (1.0 equiv)

  • DIEA (Diisopropylethylamine) (2.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step:

  • Activation: Dissolve Cbz-L-Alanine and HATU in dry DMF at 0°C.

  • Base Addition 1: Add 1.0 equiv of DIEA. Stir for 2 minutes.

    • Color Change: Solution often turns yellow/orange (active ester formation).

  • Amine Addition: Add Propylamine immediately followed by the remaining 1.0 equiv of DIEA.

    • Caution: Do not leave the active ester sitting too long with excess base before adding amine, or racemization risk increases.

  • Reaction: Complete within 30–60 minutes.

  • Workup: Requires more rigorous washing to remove tetramethylurea byproducts, or column chromatography.

Analytical Validation

Expected Data
  • TLC:

    
     ~0.4–0.5 (EtOAc/Hexane 1:1). Stains with Ninhydrin (faint) or UV (strong due to Cbz).
    
  • HPLC: Single peak. Retention time shifts significantly later than Cbz-Ala-OH due to loss of the polar carboxylic acid.

  • 1H NMR (CDCl3):

    • 
       7.35 (m, 5H, Cbz-aromatic)
      
    • 
       5.10 (s, 2H, Cbz-CH2)
      
    • 
       6.5 (br, 1H, Amide NH)
      
    • 
       0.9 (t, 3H, Propyl-CH3)
      
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield Propylamine evaporationCool reaction to 0°C before addition; use 1.2–1.5 equiv of amine.
Racemization High pH or prolonged activationSwitch to T3P (Protocol B). Reduce base equivalents in HATU method.
Sticky Precipitate Urea byproduct (DCU/EDU)If using DCC/EDC, switch solvent to DCM to keep urea in solution until wash, or switch to T3P.

Workflow Visualization

Workflow Start Start: Cbz-Ala-OH Choice Select Protocol Start->Choice PathA Protocol A: EDC/HOBt (Standard) Choice->PathA PathB Protocol B: T3P (Green/Scale) Choice->PathB React Reaction (0°C -> RT, 2-12h) PathA->React PathB->React Workup Acid/Base Extraction (Removes SM + Reagents) React->Workup Analysis Validation (NMR / HPLC) Workup->Analysis

Figure 2: Decision tree and workflow for synthesizing Cbz-Ala-NHPr.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Albericio, F., et al. (2018). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Dunetz, J. R., et al. (2016). T3P: Propylphosphonic Anhydride.[1][2][6] Organic Process Research & Development, 20(2), 140–177. Link

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[2][9][10] Tetrahedron, 60(11), 2447-2467. Link

Sources

Preparation of Benzyl N-[(1S)-1-(propylcarbamoyl)ethyl]carbamate using EDC/HOBt

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-2026-PEP High-Fidelity Synthesis of Benzyl N-[(1S)-1-(propylcarbamoyl)ethyl]carbamate (Z-Ala-NHPr) Methodology: EDC/HOBt Mediated Amide Coupling in Solution Phase

Abstract & Scope

This application note details the optimized protocol for synthesizing Benzyl N-[(1S)-1-(propylcarbamoyl)ethyl]carbamate (also known as Z-L-Alanine-N-propylamide ). This reaction serves as a critical model system for peptide bond formation, demonstrating the utility of carbodiimide chemistry in coupling sterically unhindered primary amines with


-protected amino acids.

The protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) as the primary dehydration agent and 1-Hydroxybenzotriazole (HOBt) as an additive. This combination is selected to maximize yield while suppressing the racemization of the sensitive chiral center at the


-carbon of the alanine moiety.

Target Audience: Medicinal Chemists, Peptide Scientists, and Process Development Engineers.

Reaction Mechanism & Logic

The synthesis relies on the in situ generation of an active ester. The direct reaction of a carboxylic acid with a carbodiimide produces an


-acylisourea, a highly reactive but unstable intermediate prone to racemization (via oxazolone formation) and rearrangement to an unreactive 

-acylurea.[1]

The HOBt Advantage: By adding HOBt, the


-acylisourea is rapidly intercepted to form a OBt-active ester .[1][2] This intermediate is:
  • Less reactive than the

    
    -acylisourea (reducing racemization risk).[1]
    
  • More reactive toward the amine nucleophile than the starting acid.

  • Stable enough to prevent

    
    -acylurea rearrangement.
    
Mechanistic Pathway (Visualization)

G Start Z-Ala-OH (Carboxylic Acid) EDC EDC Activation Start->EDC Inter1 O-Acylisourea (Unstable) EDC->Inter1 -H2O ActiveEster OBt-Active Ester (Racemization Safe) Inter1->ActiveEster +HOBt -Urea Racemization Oxazolone (Racemization) Inter1->Racemization Slow w/o HOBt HOBt HOBt Attack Product Z-Ala-NHPr (Final Amide) ActiveEster->Product +Amine -HOBt Amine Propylamine Addition

Figure 1: Mechanistic pathway highlighting the stabilization of the activated intermediate by HOBt to prevent racemization.

Materials & Equipment

Reagents
ComponentRoleGrade/Spec
Z-L-Ala-OH Starting Material (Acid)>99% ee, L-isomer
n-Propylamine Starting Material (Amine)Reagent Grade
EDC[1][2][3][4][5][6][7]·HCl Coupling Agent>98%
HOBt (anhydrous) Additive>98% (Low water content)
DIPEA BaseNeutralizes EDC·HCl
Dichloromethane (DCM) SolventAnhydrous
HCl (1M) & NaHCO₃ (Sat.) Workup SolutionsAqueous
Equipment
  • Round-bottom flask (RBF) with magnetic stir bar.[4]

  • Nitrogen/Argon gas line (for inert atmosphere).[4]

  • Ice-water bath (

    
    ).
    
  • Rotary evaporator.[8]

Experimental Protocol

Scale: 10.0 mmol (Based on Z-Ala-OH)

Step 1: Activation (The "Cold Start")
  • Setup: Flame-dry a 100 mL round-bottom flask and cool under nitrogen.

  • Dissolution: Add Z-L-Ala-OH (2.23 g, 10.0 mmol) and HOBt (1.49 g, 11.0 mmol, 1.1 equiv) to the flask.

  • Solvent: Add DCM (30 mL). Stir until fully dissolved.

  • Cooling: Submerge the flask in an ice-water bath (

    
    ). Allow to equilibrate for 10 minutes.
    
    • Expert Insight: Cooling is non-negotiable. It suppresses the initial formation of the

      
      -acylurea byproduct before the HOBt can intercept the intermediate.
      
  • Coupling Agent: Add EDC·HCl (2.11 g, 11.0 mmol, 1.1 equiv) in one portion.

  • Base: Add DIPEA (1.9 mL, 11.0 mmol, 1.1 equiv) dropwise.

    • Note: The base neutralizes the HCl from the EDC salt, ensuring the carbodiimide is active.

  • Activation Time: Stir at

    
     for 15–20 minutes.
    
Step 2: Amine Coupling
  • Addition: Add n-Propylamine (0.90 mL, 11.0 mmol, 1.1 equiv) dropwise to the cold mixture.

  • Reaction: Remove the ice bath after 30 minutes and allow the reaction to warm to room temperature (RT).

  • Monitoring: Stir at RT for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.

    • Target: Disappearance of Z-Ala-OH (

      
      ) and appearance of product (
      
      
      
      ).
Step 3: Workup & Isolation (Self-Validating Purification)

The beauty of the EDC/HOBt method is the "wash-away" purification. The byproducts (EDC-urea, HOBt, salts) are water-soluble.[5]

Workup Reaction Reaction Mixture (DCM) Wash1 Wash 1: 1M HCl (Removes unreacted Amine + EDC-Urea) Reaction->Wash1 Wash2 Wash 2: Sat. NaHCO3 (Removes unreacted Acid + HOBt) Wash1->Wash2 Wash3 Wash 3: Brine (Drying) Wash2->Wash3 Dry Dry (Na2SO4) & Concentrate Wash3->Dry

Figure 2: The standard aqueous workup protocol for solution-phase peptide synthesis.

  • Dilution: Dilute the reaction mixture with excess DCM (50 mL).

  • Acid Wash: Wash with 1M HCl (2

    
     30 mL).
    
    • Purpose: Protonates unreacted propylamine and the EDC-urea byproduct, forcing them into the aqueous layer.

  • Base Wash: Wash with Saturated NaHCO₃ (2

    
     30 mL).
    
    • Purpose: Deprotonates unreacted Z-Ala-OH and HOBt, making them water-soluble.

  • Finish: Wash with Brine (1

    
     30 mL). Dry the organic layer over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.

Characterization & Expected Results

  • Appearance: White to off-white solid.

  • Yield: Typical isolated yields range from 85% to 95% .

  • Purity: >95% (by HPLC).

Key NMR Signals (CDCl₃, 400 MHz):

  • 
     7.35 (m, 5H):  Aromatic protons (Benzyl group).
    
  • 
     5.10 (s, 2H):  Benzylic 
    
    
    
    (Z-group).
  • 
     4.20 (m, 1H): 
    
    
    
    -proton of Alanine.
  • 
     1.35 (d, 3H):  Methyl group of Alanine.
    
  • 
     0.90 (t, 3H):  Terminal methyl of Propyl group.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Active EsterEnsure solvents are anhydrous. Do not extend activation time beyond 20 mins before adding amine.
Racemization High Temperature / High pHKeep activation at

. Avoid large excess of base (DIPEA). Use HOBt strictly.
Gelatinous Precipitate DCU formation (if using DCC)Switch to EDC (urea is soluble). If using EDC, ensure aqueous washes are thorough.
Unreacted Acid Incomplete ActivationCheck EDC quality (hygroscopic). Increase EDC/HOBt to 1.2 equiv.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.

  • ThermoFisher Scientific. Crosslinking Chemistry Guide: EDC Coupling.

  • Sigma-Aldrich. Peptide Synthesis Technical Guide.

Sources

Recrystallization solvent systems for Z-Ala-NHPr purification

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimization of Recrystallization Solvent Systems for the Purification of Z-Ala-NHPr

Executive Summary

N-benzyloxycarbonyl-L-alanine propylamide (Z-Ala-NHPr) and its structural analogues (such as the isopropylamide derivative, Z-Ala-NHiPr) are highly crystalline, critical intermediates in medicinal chemistry, frequently utilized in the synthesis of complex peptide sequences like human leukocyte elastase inhibitors[1]. Achieving strict enantiomeric and chemical purity of these protected intermediates is paramount; trace impurities or retained solvents can drastically reduce the yield of downstream catalytic hydrogenolysis and peptide coupling steps. This guide details the physicochemical rationale, quantitative solvent selection, and a self-validating Standard Operating Procedure (SOP) for the optimal recrystallization of Z-Ala-NHPr.

Physicochemical Rationale for Solvent Selection

The molecular architecture of Z-Ala-NHPr dictates its thermodynamic solubility profile. The molecule possesses two distinct domains:

  • Hydrophobic Domains: The benzyl ring of the Cbz (Z) protecting group and the aliphatic propyl chain.

  • Hydrogen-Bonding Domains: The carbamate and amide carbonyls (H-bond acceptors) and the amide N-H protons (H-bond donors).

Effective recrystallization requires a binary solvent system that balances these opposing traits. The "good" solvent must have sufficient polarity and hydrogen-bond accepting capability to disrupt the strong intermolecular hydrogen bonding and


 stacking of the crude crystal lattice at elevated temperatures[2]. The "anti-solvent" must selectively solvate lipophilic impurities while forcing the target molecule into supersaturation upon cooling[3].

Ethyl acetate (EtOAc) serves as the optimal primary solvent due to its moderate dipole moment and carbonyl group, which effectively solvates the amide backbone. Hexane acts as the ideal anti-solvent, depressing the dielectric constant of the mixture and driving the hydrophobic Cbz groups to aggregate, thereby initiating controlled nucleation.

Quantitative Solvent System Analysis

The table below summarizes the empirical performance of various binary solvent systems for the purification of Cbz-protected amino acid amides.

Solvent System (Primary / Anti-Solvent)Volume Ratio (v/v)Typical Recovery YieldPurity (HPLC)Crystal HabitMechanistic Notes & Causality
EtOAc / Hexanes 1 : 2 to 1 : 375 - 85%>99.0%Needles / PrismsGold Standard. Balances H-bond disruption with hydrophobic aggregation. Excellent for purging unreacted amines[1].
Dichloromethane / Diethyl Ether 1 : 460 - 70%>98.5%Fine PowderUseful for thermally labile impurities. However, rapid nucleation often traps solvent (crystal inclusions).
Toluene / Heptane 1 : 270 - 80%>98.0%GranularHigh boiling point of toluene requires heating to 90°C. Excellent for retaining highly polar byproducts in the mother liquor.
Ethanol / Water Variable< 50%VariableAmorphousHigh risk of "oiling out" (liquid-liquid phase separation) due to the strong hydration shell forming around the amide bonds.

Standard Operating Procedure (SOP): EtOAc/Hexane Recrystallization

This protocol is designed as a self-validating system. In-Process Controls (IPCs) are embedded to ensure mechanistic integrity at each thermodynamic transition.

Step 1: Primary Dissolution

  • Suspend crude Z-Ala-NHPr in minimal ethyl acetate (approx. 3-5 mL/g of crude solid) in a round-bottom flask equipped with a reflux condenser.

  • Heat the suspension to 60-70°C using a temperature-controlled water bath.

  • Causality: Heating increases the kinetic energy of the solvent molecules, overcoming the lattice energy and breaking the intermolecular hydrogen bonds of the crude solid matrix.

  • IPC 1 (Self-Validation): If the solution remains cloudy after 15 minutes at 70°C, add EtOAc in strict 0.5 mL increments until complete dissolution is achieved. Do not over-dilute; excessive primary solvent exponentially decreases the final thermodynamic yield.

Step 2: Hot Filtration (Defect Removal)

  • Rapidly filter the hot solution through a pre-warmed fluted filter paper or a sintered glass funnel into a clean, heated receiving flask.

  • Causality: This step removes insoluble polymeric byproducts or mechanical particulates. If left in the solution, these particulates act as heterogeneous nucleation sites, leading to premature crystallization and the entrapment of impurities within the newly formed crystal lattice.

Step 3: Controlled Nucleation and Anti-Solvent Addition

  • Allow the clarified mother liquor to cool slowly to approximately 40°C at ambient room temperature.

  • Begin dropwise addition of hexanes while maintaining gentle agitation. Stop the addition the moment a faint, persistent opalescence (cloudiness) appears.

  • Causality: The opalescence indicates the metastable zone limit has been breached, and primary nucleation has begun. Dropwise addition prevents local supersaturation spikes, which cause amorphous precipitation rather than ordered crystal growth.

  • IPC 2 (Self-Validation): Seed the solution with 1-2 mg of pure Z-Ala-NHPr crystals if opalescence does not occur after adding a 1:1 volume equivalent of hexanes.

Step 4: Crystal Aging (Ostwald Ripening)

  • Once crystallization initiates, add the remaining hexanes (up to a 1:2 or 1:3 total EtOAc:Hexane ratio) slowly over 30 minutes.

  • Transfer the flask to an ice bath (0-4°C) and age for 2 to 4 hours.

  • Causality: Aging at low temperatures minimizes the solubility of Z-Ala-NHPr, maximizing yield. The extended time allows for Ostwald ripening—smaller, kinetically favored crystals redissolve and deposit onto larger, thermodynamically stable crystals, increasing overall lattice purity and improving filtration speed.

Step 5: Isolation

  • Isolate the crystals via vacuum filtration.

  • Wash the filter cake with ice-cold hexanes (2 x 10 mL) to displace the impurity-rich mother liquor.

  • Dry the crystals under high vacuum at 40°C to constant weight. (Expected melting point for the pure isopropylamide derivative: 153 °C[1]).

Experimental Workflow Visualization

G Crude Crude Z-Ala-NHPr (Solid Matrix) Dissolve Dissolution in Hot EtOAc (60-70°C) Crude->Dissolve Add Solvent HotFilter Hot Filtration (Remove Particulates) Dissolve->HotFilter T > 60°C Cooling Controlled Cooling (Induce Nucleation) HotFilter->Cooling Clarified Mother Liquor AntiSolvent Hexane Addition (Anti-solvent Dropwise) Cooling->AntiSolvent T ≈ 40°C Aging Crystal Aging (0-4°C, 2-4 hours) AntiSolvent->Aging Saturation Reached Filtration Vacuum Filtration & Cold Hexane Wash Aging->Filtration Crystal Growth Drying Vacuum Drying (Pure Z-Ala-NHPr) Filtration->Drying Isolate Cake

Workflow of Z-Ala-NHPr Recrystallization highlighting thermodynamic transitions and IPCs.

Mechanistic Troubleshooting: The "Oiling Out" Phenomenon

A common failure mode during the purification of Cbz-protected amino acids is "oiling out" (liquid-liquid phase separation), where the compound separates as a dense, impure oil rather than a crystalline solid.

  • Causality: This occurs when the melting point of the solute is lower than the temperature at which the solution becomes supersaturated. The rapid addition of the anti-solvent forces the compound out of solution before the kinetic barrier to crystal lattice formation can be overcome.

  • Resolution: If oiling out occurs, immediately reheat the mixture until the oil redissolves into a single homogeneous liquid phase. Add 10-15% more EtOAc to increase the solubility threshold, cool the solution much more gradually, and introduce seed crystals before adding the hexanes.

References

  • Design and Synthesis of Hydrazinopeptides and Their Evaluation as Human Leukocyte Elastase Inhibitors. Amazon AWS / J. Med. Chem.
  • Synthesis of benzyloxycarbonyl-L-alanine. PrepChem.com.
  • An In-depth Technical Guide to the Synthesis of N-Benzyloxycarbonyl-N-methyl-L-alanine. BenchChem.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Z-Ala-NHPr Amide Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The System at a Glance

The synthesis of Z-Ala-NHPr (Benzyl (1-(propylamino)-1-oxopropan-2-yl)carbamate) serves as a classic model for peptide fragment coupling. While seemingly simple, this reaction presents a "perfect storm" of three distinct challenges that often lead to sub-optimal yields (<60%) in standard protocols:

  • Chiral Integrity: The Alanine residue is prone to racemization via oxazolone formation upon activation.

  • Nucleophile Volatility: Propylamine (

    
    ) has a boiling point of ~48°C, leading to stoichiometric drift if not handled correctly.
    
  • Lipophilicity Mismatch: The Z-group is highly lipophilic, while the free amine is polar/volatile, creating solubility conflicts during workup.

This guide moves beyond generic "textbook" advice to provide field-proven strategies for maximizing yield and purity in this specific system.

Module 1: Reagent Selection & Stoichiometry

Q1: I am currently using EDC/HOBt but my yields are inconsistent. Should I switch to HATU?

Recommendation: Yes, for this specific coupling, HATU is superior, but T3P (Propylphosphonic anhydride) is the modern "gold standard" for yield and purity if costs allow.

The Technical Logic:

  • EDC/HOBt: While cost-effective, carbodiimides (EDC) react slower with sterically unhindered primary amines like propylamine. This slowness allows time for the O-acylisourea intermediate to rearrange into an unreactive N-acylurea byproduct, effectively killing your yield.

  • HATU: Generates a highly reactive At-ester (7-azabenzotriazole active ester). The reaction kinetics with HATU are often orders of magnitude faster than EDC, outcompeting the side reactions.

  • T3P: If you are experiencing difficult workups, T3P is ideal. It generates water-soluble byproducts exclusively, allowing for a simple extraction workup without column chromatography.

Comparative Performance Table:

FeatureEDC / HOBtHATU / DIPEAT3P / Pyridine
Coupling Speed Slow (2–12 h)Fast (15–60 min)Medium (1–4 h)
Racemization Risk ModerateLow (if base is controlled)Very Low
Byproduct Removal Urea is difficult to removeTetramethylurea (washable)Water soluble (Easy)
Est. Yield (Z-Ala-NHPr) 60–75%85–95%80–90%

Module 2: The Volatility Factor (Propylamine)

Q2: My LCMS shows unreacted Z-Ala-OH despite using 1.2 equivalents of propylamine. Why?

Root Cause: Stoichiometric Drift due to Volatility. Propylamine is volatile. If you add it neat to the reaction mixture, a significant portion may evaporate into the headspace before it can couple, especially if the reaction exotherms (common with HATU/EDC activation).

The Fix:

  • Use the HCl Salt: Switch to Propylamine Hydrochloride (

    
    ). It is a non-volatile solid. You can weigh it precisely.
    
    • Protocol Adjustment: Add 1.0 eq of extra base (DIPEA/NMM) to free the amine in situ.

  • Pre-Cooling: If using liquid propylamine, cool the reaction vessel to 0°C before addition.

  • Stoichiometry Boost: Increase the amine equivalents to 1.5 – 2.0 eq . Since propylamine is cheap and easily removed (see Module 4), excess ensures the activated ester is fully consumed.

Module 3: Racemization Control

Q3: How do I prevent the L-Ala from converting to D-Ala during coupling?

Mechanism: Racemization in Z-amino acids occurs primarily through the 5(4H)-oxazolone mechanism.[1] When the acid is activated, the carbonyl oxygen of the Z-group carbamate can attack the activated ester, forming a cyclic intermediate. The


-proton on this ring is highly acidic (

drops significantly), allowing weak bases to deprotonate it, destroying chirality.

The Protocol:

  • Base Choice: Avoid Triethylamine (TEA). It is too nucleophilic and basic. Use DIPEA (Hünig's base) or N-Methylmorpholine (NMM) .[2] NMM is weaker and less likely to cause racemization.

  • Pre-Activation Time:

    • EDC/HOBt: Allow activation for 15 mins at 0°C before adding amine.

    • HATU:Do NOT pre-activate for long periods. Add the amine immediately after the base. The At-ester is so reactive that it can racemize if left sitting without a nucleophile.

Visualization: Racemization Pathway

The following diagram illustrates the competition between the desired coupling and the oxazolone-mediated racemization.

RacemizationPath cluster_legend Pathway Key Start Z-Ala-OH (L-Isomer) Activated Activated Ester (O-At or O-Acylisourea) Start->Activated + Coupling Agent Oxazolone Oxazolone Intermediate Activated->Oxazolone Slow Cyclization (No Amine present) Product_L Z-Ala-NHPr (L-Isomer) Activated->Product_L + PrNH2 (Fast Attack) Enol Enolized Oxazolone (Achiral) Oxazolone->Enol + Base (Deprotonation) Product_DL Racemic Mixture (DL-Isomer) Oxazolone->Product_DL + PrNH2 Enol->Oxazolone Reprotonation (Random Face) Legend Green Path = Desired Red Path = Racemization

Caption: Kinetic competition between direct aminolysis (Green) and base-catalyzed oxazolone formation (Red).

Module 4: Workup & Purification[3][4]

Q4: How do I purify the product without running a column?

Because Z-Ala-NHPr is neutral and lipophilic, and your impurities are either acidic (Z-Ala-OH), basic (Propylamine), or water-soluble (Ureas/HOBt), you can use an Acid/Base Extraction strategy.

The "Self-Cleaning" Workup:

  • Dilute: Dilute reaction mixture with EtOAc (Ethyl Acetate).

  • Acid Wash (Removes Amine): Wash 2x with 1M HCl.

    • Chemistry: Protonates unreacted propylamine and DIPEA, forcing them into the aqueous layer.

  • Base Wash (Removes Acid): Wash 2x with Saturated

    
    .
    
    • Chemistry: Deprotonates unreacted Z-Ala-OH and removes HOBt/HOAt.

  • Brine/Dry: Wash with brine, dry over

    
    , and evaporate.
    

Note: If using HATU, the byproduct (tetramethylurea) is water-soluble and is removed in these washes. If using EDC, the urea byproduct is water-soluble.[2] If using DCC , the byproduct (DCU) is insoluble; you must filter the reaction mixture before extraction.

Validated Experimental Protocols

Protocol A: High-Yield HATU Method (Recommended)

Best for: Valuable substrates, high purity requirements.

  • Setup: Dissolve Z-Ala-OH (1.0 eq, 10 mmol) in dry DMF (5 mL/g).

  • Base: Add DIPEA (2.0 eq). Stir at 0°C under

    
    .
    
  • Coupling: Add HATU (1.1 eq).

  • Amine Addition: Immediately add Propylamine (1.2 – 1.5 eq).

    • Pro-Tip: If using Propylamine HCl salt, mix it with the DIPEA in step 2.

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temp (RT) for 2 hours.

  • Monitoring: Check TLC (50% EtOAc/Hex) or LCMS.

  • Workup: Dilute with EtOAc (100 mL). Wash sequence: 1M HCl (2x), Sat.

    
     (2x), Brine (1x). Dry and concentrate.
    
Protocol B: Cost-Effective EDC/HOBt Method

Best for: Large scale, budget-constrained synthesis.

  • Setup: Dissolve Z-Ala-OH (1.0 eq) and HOBt (1.2 eq) in DCM or DMF. Cool to 0°C.

  • Activation: Add EDC (1.2 eq). Stir for 15 minutes at 0°C.

    • Why: Allows formation of the active ester.[3]

  • Amine Addition: Add Propylamine (1.5 eq).

    • Note: No additional base is needed if using free amine. If using HCl salt, add 1.0 eq NMM here.

  • Reaction: Allow to warm to RT overnight (12–16 hours).

  • Workup: Same Acid/Base wash sequence as Protocol A.

Visual Workflow: Decision Tree

Workflow Start Start: Z-Ala-NHPr Synthesis Scale What is your scale? Start->Scale SmallScale < 5 grams (High Value) Scale->SmallScale LargeScale > 50 grams (Cost Sensitive) Scale->LargeScale HATU_Path Use HATU Protocol (Fast, High Yield) SmallScale->HATU_Path T3P_Path Use T3P Protocol (Easiest Workup) SmallScale->T3P_Path EDC_Path Use EDC/HOBt Protocol (Cheaper, Slower) LargeScale->EDC_Path AmineCheck Propylamine Source? HATU_Path->AmineCheck T3P_Path->AmineCheck EDC_Path->AmineCheck Liquid Liquid Amine: Use 1.5 eq Cool to 0°C AmineCheck->Liquid Salt HCl Salt: Add 1.0 eq DIPEA No volatility issue AmineCheck->Salt Finish Acid/Base Extraction Workup Liquid->Finish Salt->Finish

Caption: Decision matrix for reagent selection based on scale and amine source.

References

  • Montalbetti, C. A. G. N., & Falque, V. (2005).[4][5][6][7] Amide bond formation and peptide coupling.[1][8][6][7][9][10][11][12][13] Tetrahedron, 61(46), 10827–10852.[4][7]

  • Dunetz, J. R., et al. (2011).[8] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[8] Organic Letters, 13(19), 5048–5051.

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides.

  • BenchChem. (2025).[14] Technical Support Center: Minimizing Racemization of Modified Amino Acids During Coupling. BenchChem Technical Support.

Sources

Preventing racemization during Cbz-alanine propylamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Prevention of Racemization & Protocol Optimization

Introduction

Welcome to the Advanced Synthesis Support Hub. You are likely here because you are observing stereochemical erosion (loss of enantiomeric excess,


) during the coupling of N-Cbz-L-Alanine  with Propylamine . While urethane-protected amino acids (like Cbz-Ala-OH) are generally more resistant to racemization than their amide-protected counterparts (e.g., Ac-Ala-OH), they are not immune.

The synthesis of Cbz-Ala-NHPr presents a specific challenge: the small steric footprint of the alanine side-chain (


) combined with the nucleophilicity of propylamine can lead to rapid oxazolone formation  or base-catalyzed enolization  if activation conditions are not rigorously controlled.

This guide provides diagnostic workflows, optimized protocols (DIC/Oxyma and Mixed Anhydride), and mechanistic insights to ensure


.

Module 1: Diagnostic Hub (Troubleshooting)

Current Status: My product shows split peaks on Chiral HPLC or low optical rotation.

Use the decision tree below to diagnose the root cause of your stereochemical loss.

Interactive Troubleshooting Workflow

Troubleshooting Start ISSUE: Low Optical Purity (Split Peak on HPLC) CheckBase 1. Check Base Used Start->CheckBase BaseType Is it TEA or DIPEA? CheckBase->BaseType SwitchBase ACTION: Switch to Collidine or N-Methylmorpholine (NMM) BaseType->SwitchBase Yes (Strong Base) CheckMethod 2. Check Coupling Method BaseType->CheckMethod No (Weak Base) MethodType Method Used? CheckMethod->MethodType MixedAnh Mixed Anhydride (IBCF) MethodType->MixedAnh Carbodiimide Carbodiimide (EDC/DCC) MethodType->Carbodiimide CheckTemp Was Temp > -15°C? MixedAnh->CheckTemp CheckAdd Additive Used? Carbodiimide->CheckAdd FixTemp ACTION: Maintain -15°C strictly during activation CheckTemp->FixTemp Yes AddHobt HOBt / None CheckAdd->AddHobt SwitchOxyma ACTION: Switch to Oxyma Pure (Superior suppression) AddHobt->SwitchOxyma

Figure 1: Diagnostic logic for identifying the source of racemization in Cbz-Ala coupling.

Common Failure Modes
SymptomProbable CauseCorrective Action
Split Peak (50:50) Total Racemization. Likely caused by using a strong base (TEA) with slow activation, or high temperature.Switch to Protocol A (Oxyma). Ensure base is NMM or Collidine .
Split Peak (95:5) Partial Racemization. Often due to "pre-activation" time being too long, allowing oxazolone formation.Add amine immediately after activation. Keep temp

.
Extra Peak (+15 min) N-Acylurea Formation. A common side reaction of carbodiimides (DIC/EDC) without sufficient additive.Increase Oxyma Pure equivalents to 1.1 eq relative to carbodiimide.
Low Yield Mixed Anhydride Decomposition. IBCF activation was done at

.
Use Protocol B . Strict temp control (-15°C) is mandatory.

Module 2: Protocol Optimization

We recommend Protocol A for general robustness and safety. Use Protocol B (Mixed Anhydride) only if cost is a primary driver or if avoiding urea byproducts is critical for purification.

Protocol A: The "Gold Standard" (DIC / Oxyma Pure)

Why this works: Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) is superior to HOBt/HOAt in suppressing racemization and is non-explosive [1].[1][2] It forms an active ester that reacts rapidly with propylamine, outcompeting the oxazolone formation pathway.

Reagents:

  • N-Cbz-L-Alanine (1.0 eq)

  • Propylamine (1.1 eq)

  • DIC (Diisopropylcarbodiimide) (1.1 eq)

  • Oxyma Pure (1.1 eq)

  • Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane)

Step-by-Step:

  • Dissolution: Dissolve Cbz-L-Alanine (10 mmol) and Oxyma Pure (11 mmol) in DCM (or DMF) at

    
    .
    
  • Activation: Add DIC (11 mmol) dropwise. Stir for 2–3 minutes at

    
    .
    
    • Note: Do not pre-activate for >5 minutes. Extended activation increases risk of racemization.[1]

  • Coupling: Add Propylamine (11 mmol) dropwise.

  • Reaction: Allow to warm to room temperature and stir for 1–2 hours.

  • Workup: Wash with

    
     (removes unreacted amine/DIC), saturated 
    
    
    
    (removes Oxyma/acid), and brine.
Protocol B: The Mixed Anhydride Method (IBCF)

Why this works: Very fast reaction, but high risk. Requires N-Methylmorpholine (NMM) . Avoid Triethylamine (TEA) as it is strong enough to abstract the


-proton of the activated species [2].

Reagents:

  • N-Cbz-L-Alanine (1.0 eq)

  • Isobutyl Chloroformate (IBCF) (1.0 eq)

  • N-Methylmorpholine (NMM) (1.0 eq)

  • Propylamine (1.0 eq)

  • Solvent: THF (Tetrahydrofuran) - preferred over DMF for this method.

Step-by-Step:

  • Cooling (CRITICAL): Dissolve Cbz-L-Alanine and NMM in anhydrous THF. Cool to

    
      using an ice/salt or acetone/dry ice bath.
    
  • Activation: Add IBCF dropwise, maintaining temp

    
    . Stir for exactly 1–2 minutes .
    
    • Warning: Longer stirring allows the mixed anhydride to disproportionate or racemize.

  • Coupling: Add Propylamine (dissolved in THF) slowly.

  • Reaction: Stir at

    
     for 30 mins, then warm to room temp.
    

Module 3: Deep Dive FAQ (Mechanistic Insights)

Q1: Why does Cbz-Alanine racemize? I thought Cbz was "safe"?

While Cbz (benzyloxycarbonyl) prevents racemization better than Acetyl groups, the activated intermediate (O-acylisourea or Mixed Anhydride) can still cyclize to form a 5(4H)-oxazolone (also called an azlactone).

Once the oxazolone forms, the


-proton becomes highly acidic (

). Even a weak base can remove this proton, creating a planar, achiral enolate. When this enolate reprotonates or reacts with the amine, it does so non-stereospecifically, yielding a racemic product [3].
Q2: How does Oxyma Pure prevent this?

Oxyma Pure acts as a super-nucleophile. It attacks the initial O-acylisourea intermediate faster than the oxazolone can form. This creates an "Oxyma-active ester."[2] This ester is highly reactive toward the amine (propylamide) but structurally inhibits the intramolecular cyclization that leads to the oxazolone [1].

Mechanistic Visualization: The Danger Zone

Racemization CbzAla Cbz-Ala-OH (L-Isomer) Activated Activated Species (O-Acylisourea / Mixed Anh.) CbzAla->Activated Activation Oxazolone 5(4H)-Oxazolone (Chiral) Activated->Oxazolone Cyclization (Slow) ProductL Cbz-Ala-NHPr (L-Isomer) Activated->ProductL + Amine (Fast) Enol Enolate Intermediate (Planar / Achiral) Oxazolone->Enol Base (-H+) ProductDL Racemic Product (DL-Mixture) Oxazolone->ProductDL + Amine Enol->Oxazolone +H+ (Random Face)

Figure 2: The "Oxazolone Pathway" is the primary driver of racemization. Fast coupling (Green arrow) must outcompete cyclization (Red arrow).

Q3: Which Chiral HPLC column should I use?

For Cbz-Ala-NHPr , polysaccharide-based columns are standard.

  • Column: Chiralcel OD-H or Chiralpak AD-H.

  • Mobile Phase: Hexane : Isopropanol (90:10 or 85:15).

  • Detection: UV at 254 nm (Cbz chromophore).

  • Expectation: The L-enantiomer typically elutes differently than the D-enantiomer; inject a racemic standard to confirm separation [4].

References

  • Subirós-Funosas, R., et al. (2009).[2] "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion."[2] Chemistry – A European Journal.[2]

  • Anderson, G. W., et al. (1967). "A Reinvestigation of the Mixed Carbonic Anhydride Method of Peptide Synthesis." Journal of the American Chemical Society.[3][4]

  • Benoiton, N. L. (2006). "Chemistry of Peptide Synthesis." CRC Press. Chapter 4: Racemization.

  • Phenomenex. (2024).[1] "Chiral HPLC Separations Guide / Chiral Column Selection."

Sources

Removing unreacted propylamine from Z-Ala-NHPr crude product

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Z-Ala-NHPr Ticket ID: #ZN-782-PUR Subject: Removal of Unreacted Propylamine from Crude Z-Ala-NHPr Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are attempting to purify Z-Ala-NHPr (N-benzyloxycarbonyl-L-alanine propylamide) from a crude reaction mixture containing excess propylamine .

Because your product is a neutral, hydrophobic amide and the impurity is a volatile, basic primary amine, you have three distinct thermodynamic levers to pull for separation: Volatility , Basicity , and Nucleophilicity .

This guide details three validated protocols to remove propylamine, ranked from simplest to most robust.

Method 1: The Volatility Protocol (Evaporation)

Best for: Large excess of amine, initial bulk removal.

The Logic: Propylamine has a boiling point of 48°C , whereas Z-Ala-NHPr is a non-volatile solid/oil (MW ~264 g/mol ). Simple evaporation can remove the vast majority of the impurity.

Protocol:

  • Solvent Swap: If your reaction is in a high-boiling solvent (e.g., DMF), dilute with Ethyl Acetate (EtOAc) and wash with brine first to remove the bulk DMF. If in DCM or THF, proceed directly.

  • Rotary Evaporation:

    • Bath Temp: Set to 40–45°C .

    • Vacuum: Ramp down to < 20 mbar.

    • Co-evaporation: Add small aliquots of DCM (Dichloromethane) or Toluene and re-evaporate. This helps break solvent-amine interactions (azeotrope-like behavior) and carries off the amine.

  • Verification: Smell the flask. Propylamine has a distinct, pungent ammonia/fish odor. If the smell persists, significant amine remains.

Warning: Do not exceed 50°C if possible. While the Z-group is thermally stable, minimizing thermal history is good practice for crude peptides.

Method 2: The Aqueous Extraction (Acid Wash)

Best for: Standard purification, high purity requirements.

The Logic: This is the industry standard. You rely on the massive pKa difference between the impurity and the product.

  • Propylamine (Impurity): pKa ~10.7 (Basic). In acidic water (pH < 4), it protonates to form the propylammonium cation (

    
    ), which is highly water-soluble.
    
  • Z-Ala-NHPr (Product): Neutral amide. It remains in the organic layer.

Critical Safety Note - Z-Group Stability: The Benzyloxycarbonyl (Z or Cbz) group is acid-stable to dilute aqueous acids (HCl, Citric Acid) but unstable to strong acids (HBr, anhydrous HF) or Lewis acids.

  • Recommended:10% Citric Acid or 0.5M - 1M HCl .

  • Avoid: Concentrated HCl, HBr, or heating the acidic phase.

Protocol:

  • Dissolution: Dissolve crude residue in a hydrophobic solvent (EtOAc or DCM).

  • The Wash (Perform 3x):

    • Add 1M HCl or 10% Citric Acid (Volume: 1:1 vs organic layer).

    • Shake vigorously for 2 minutes.

    • Chemically:[1][2][3]

      
       (Moves to water).
      
  • The Rinse: Wash the organic layer once with Brine (Saturated NaCl) to remove entrained acid.

  • Drying: Dry over anhydrous

    
     and concentrate.
    

Visual Workflow (The Partition Logic):

AcidWash Start Crude Mixture (Z-Ala-NHPr + Propylamine) Acid Add 1M HCl (Acidic Wash) Start->Acid SepFunnel Separatory Funnel Partition Acid->SepFunnel OrgLayer Organic Layer (Z-Ala-NHPr) SepFunnel->OrgLayer Hydrophobic AqLayer Aqueous Layer (Propylammonium Chloride) SepFunnel->AqLayer Hydrophilic (Salt) Final Pure Product (Concentrate) OrgLayer->Final Waste Aqueous Waste AqLayer->Waste

Figure 1: Separation logic relying on protonation of the amine to induce water solubility.

Method 3: Solid Phase Scavenging (Resin)

Best for: Acid-sensitive substrates, parallel synthesis, or avoiding emulsions.

The Logic: If you cannot use acid (rare for Z-groups, but possible if other sensitive groups are present), use a Polymer-Supported Isocyanate (PS-NCO) resin.

  • Mechanism: The isocyanate reacts rapidly with the nucleophilic primary amine (propylamine) to form a urea.

  • Result: The impurity becomes covalently bound to the insoluble bead. The product (amide) is non-nucleophilic and does not react.

Protocol:

  • Dissolve: Crude mix in DCM or THF (anhydrous is better but not strictly required).

  • Add Resin: Add 2–3 equivalents (relative to estimated amine) of PS-Isocyanate resin.

  • Incubate: Shake gently at Room Temp for 2–4 hours.

  • Filter: Filter off the solid resin.

  • Concentrate: The filtrate contains your pure Z-Ala-NHPr.

Reaction Mechanism:

Scavenger Resin Resin-N=C=O (Solid Support) Reaction Covalent Bond Formation Resin->Reaction Amine H2N-Propyl (Impurity) Amine->Reaction Product Z-Ala-NHPr (Inert Amide) PureFiltrate Pure Z-Ala-NHPr (Solution) Product->PureFiltrate No Reaction WasteSolid Resin-NH-CO-NH-Propyl (Filtered Solid) Reaction->WasteSolid Urea Formation

Figure 2: Chemoselective removal of nucleophilic amines using electrophilic resins.[4][5]

Comparative Data Summary

FeaturePropylamine (Impurity)Z-Ala-NHPr (Product)Impact on Purification
Boiling Point 48°C> 200°C (Dec.)Method 1: Evaporation is highly effective.
pKa (Conj. Acid) 10.7 (Basic)~ -0.5 (Neutral)Method 2: Acid wash protonates amine only.
Nucleophilicity High (Primary Amine)Very Low (Amide)Method 3: Isocyanate resin captures amine only.
Solubility (pH 2) High (Ionic)Low (Organic)Basis for liquid-liquid extraction.

Frequently Asked Questions (Troubleshooting)

Q: I used the Acid Wash (Method 2), but I still smell propylamine.

  • Diagnosis: You likely didn't use enough acid equivalents, or the layers didn't mix well.

  • Fix: Ensure the aqueous layer pH is < 3 after mixing. If the pH is not acidic, the amine is not fully protonated. Use 1M HCl instead of Citric Acid for a stronger "push."

Q: An emulsion formed during the extraction.

  • Diagnosis: Peptide amides can act as surfactants.

  • Fix:

    • Add solid NaCl to saturate the aqueous layer.

    • Filter the mixture through a pad of Celite.

    • Wait longer (up to 20 mins).

    • Add a small amount of Methanol (MeOH) to break surface tension (use sparingly).

Q: Will 1M HCl remove the Z-group?

  • Answer: No. The Carboxybenzyl (Z) group is stable to dilute aqueous acids at room temperature. It typically requires HBr/Acetic Acid, HF, or Hydrogenolysis (

    
    ) for removal [1].
    

Q: Can I use chromatography?

  • Answer: Yes, but it is usually unnecessary. If you must, use Silica Gel with 1% Triethylamine in your eluent. Without the base, the propylamine will streak and may contaminate the product fractions. However, since the polarity difference is massive (Amine is very polar/basic on silica), the product usually elutes first and easily.

References

  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Protection for the Amino Group: Carbamates.[6] Wiley.

  • Biotage Technical Guide. Resin-Bound Scavengers for Chemical Synthesis. (MP-Isocyanate applications).[7]

  • Eastman Chemical Company. Mono-n-Propylamine Technical Data Sheet.[8] (Physical properties: BP, pKa).[2][9]

Sources

Technical Support Center: Troubleshooting Cbz Deprotection in Alanine Propylamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The removal of the carboxybenzyl (Cbz) protecting group from amino acid derivatives, such as alanine propylamide, is a fundamental transformation in peptide synthesis and medicinal chemistry. While catalytic hydrogenolysis is the gold standard, researchers frequently encounter sluggish kinetics, incomplete conversions, or chemoselectivity issues when working with complex functionalized amides.

This guide provides an authoritative, causality-driven framework to diagnose and resolve Cbz deprotection failures, ensuring high-yielding recovery of your free primary amines.

Diagnostic Overview & Reaction Logic

When a Cbz deprotection fails, the root cause typically falls into one of three categories: Product Inhibition , Catalyst Poisoning , or Chemoselectivity/Side Reactions . The decision tree below outlines the diagnostic logic used by process chemists to identify the correct alternative methodology.

TroubleshootingTree Start Cbz-Ala-Propylamide Deprotection Stall Reaction Stalling or Incomplete? Start->Stall SideRxn Side Reactions (e.g., Dehalogenation)? Stall->SideRxn No, but messy TLC Inhibition Product Inhibition (Amine binds Pd) Stall->Inhibition Yes (Clean TLC) Poisoning Catalyst Poisoning (Impurities) Stall->Poisoning Yes (No conversion) SolSideRxn Use Nucleophilic Method (Thiol-mediated) SideRxn->SolSideRxn SolInhibition Add AcOH to protonate amine Inhibition->SolInhibition SolPoisoning Switch to HBr/AcOH or Transfer Hydrogenation Poisoning->SolPoisoning

Caption: Decision tree for troubleshooting Cbz deprotection in alanine propylamides.

Quantitative Comparison of Deprotection Strategies

To select the optimal rescue strategy, compare the operational parameters of standard and alternative deprotection methods below.

Deprotection MethodReagents & CatalystTypical YieldReaction TimePrimary Use Case & Causality
Standard Hydrogenolysis H₂, Pd/C (10%), MeOH>90%2–16 hClean substrates lacking reducible functional groups.
Acid-Assisted Hydrogenolysis H₂, Pd/C, MeOH, AcOH>95%1–4 hSubstrates prone to product inhibition (amine coordination)[1].
Transfer Hydrogenation HCOONH₄, Pd/C, MeOH85–95%30 min–2 hRapid deprotection; avoids H₂ gas; overcomes mild poisoning[2].
Acid-Mediated Cleavage HBr/AcOH or TMSI70–85%1–3 hSeverely poisoned catalysts or highly sterically hindered Cbz groups[3].
Nucleophilic Deprotection Thiol, Base, Heat75–90%4–12 hHighly sensitive substrates (e.g., aryl halides prone to dehalogenation)[4].

Troubleshooting Guide & FAQs

Q1: My catalytic hydrogenation (Pd/C, H₂) of Cbz-alanine propylamide is stalling at ~50% conversion. The TLC is clean, but the reaction won't proceed. Why? A: You are likely experiencing Product Inhibition . The deprotection of alanine propylamide exposes a highly basic, unhindered primary amine at the N-terminus. This newly formed free amine is highly nucleophilic and coordinates directly to the active palladium surface, effectively blocking further substrate access and poisoning the catalyst[1].

Solution: Add a weak acid (e.g., 1–2 equivalents of glacial acetic acid) to the reaction mixture. The acid protonates the newly formed amine, converting it into an ammonium acetate salt. This salt lacks the lone pair required to coordinate with the palladium, instantly freeing the catalyst surface and driving the reaction to completion[1].

Pathway Cbz Cbz-Ala-Propylamide PdC Pd/C + H2 Cbz->PdC Product Free Ala-Propylamide + Toluene + CO2 PdC->Product Inhibition Amine-Pd Complex (Inactive Catalyst) Product->Inhibition Free amine binds Pd Protonation Add AcOH (Protonates Amine) Inhibition->Protonation Rescue Protonation->PdC Frees Catalyst

Caption: Mechanism of product inhibition by free amines and rescue via acid protonation.

Q2: I added acetic acid, but the reaction still won't initiate. Could my catalyst be permanently poisoned? A: Yes. If the reaction fails to initiate entirely, your starting material or solvent likely contains trace impurities (such as sulfur- or phosphorus-containing compounds) that permanently deactivate the Pd/C catalyst[1]. Solution: First, ensure your solvents are degassed and high-purity. If the substrate itself contains a poisoning motif, switch to Transfer Hydrogenation using ammonium formate (HCOONH₄). The sheer excess of the hydrogen donor and the generation of reactive intermediate species can often overcome mild catalyst poisoning[2]. If this fails, abandon palladium entirely and use Acid-Mediated Cleavage (e.g., 33% HBr in AcOH), which cleaves the carbamate via an Sₙ2 mechanism and decarboxylation[3].

Q3: My alanine propylamide derivative is part of a larger complex molecule containing an aryl bromide. Standard Pd/C hydrogenation causes massive dehalogenation. What is the alternative? A: Heterogeneous hydrogenation is notorious for reducing aryl halides (especially bromides and iodides) alongside Cbz removal[4]. To preserve the halogen, you must use a chemoselective approach. The process chemistry team at Mirati Therapeutics developed a highly effective Nucleophilic Deprotection method specifically for this scenario. By using a nucleophilic thiol, an Sₙ2 attack occurs at the benzylic carbon of the Cbz group, generating an amine carbonate that spontaneously decarboxylates to yield the free amine, leaving aryl halides completely untouched[4].

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Built-in physical and chemical checkpoints allow you to verify success in real-time.

Protocol A: Acid-Assisted Catalytic Hydrogenolysis

Best for: Overcoming product inhibition in standard substrates.

  • Preparation: In a flame-dried round-bottom flask, dissolve Cbz-alanine propylamide (1.0 mmol) in HPLC-grade Methanol (10 mL).

  • Acidification: Add glacial acetic acid (2.0 mmol, 2.0 eq). Causality: Pre-emptively ensures the environment is acidic enough to protonate the amine upon formation.

  • Catalyst Addition: Carefully add 10% Pd/C (10 mol% Pd relative to substrate). Safety Note: Pd/C is pyrophoric; add it under an inert argon atmosphere before introducing hydrogen.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas via a balloon. Repeat 3 times. Stir vigorously at room temperature for 2–4 hours.

  • Self-Validation Checkpoint: Spot the reaction on a TLC plate. The starting material (UV-active due to the benzyl ring) should disappear. Stain the plate with Ninhydrin and heat; a bright purple/pink spot indicates the successful formation of the free primary amine.

  • Workup: Filter the mixture through a pad of Celite® to remove the catalyst. Wash the pad with excess methanol. Concentrate the filtrate under reduced pressure to yield the alanine propylamide acetate salt.

Protocol B: Rapid Transfer Hydrogenation

Best for: Sluggish reactions, avoiding H₂ gas, or mild catalyst poisoning.

  • Preparation: Dissolve Cbz-alanine propylamide (1.0 mmol) in Methanol or Ethanol (10 mL).

  • Donor Addition: Add ammonium formate (HCOONH₄) (5.0–10.0 mmol, 5–10 eq) to the solution.

  • Catalyst Addition: Add 10% Pd/C (10–20 mol%).

  • Activation: Heat the reaction mixture gently to 40–60 °C[2].

  • Self-Validation Checkpoint: Within 5–10 minutes of heating, you must observe vigorous gas evolution (bubbling). This is the physical validation that the ammonium formate is decomposing into H₂, CO₂, and NH₃ on the palladium surface. If bubbling does not occur, your catalyst is completely dead/poisoned, and you must use a fresh batch or switch to acid-mediated cleavage.

  • Workup: Once bubbling ceases and TLC confirms completion (typically < 1 hour), cool to room temperature, filter through Celite®, and concentrate.

References

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism Total Synthesis URL:[Link]

  • Rapid and Practical Transfer Hydrogenation for Cleavage of N‐Cbz Protected Amines Using a Supported Palladium Catalyst American Chemical Society (ACS) URL:[Link]

  • To Deprotect and Serve Scientific Update - UK URL:[Link]

Sources

Minimizing side reactions in carbodiimide coupling of Z-Ala-OH

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Minimizing Side Reactions in Carbodiimide Coupling of Z-Ala-OH

Executive Summary & Mechanism of Action

Subject: Optimization of Z-Ala-OH (N-benzyloxycarbonyl-L-alanine) activation and coupling. Core Challenge: Carbodiimide-mediated coupling (using DCC, DIC, or EDC) is robust but prone to two critical side reactions:


-acylurea formation  (irreversible rearrangement) and Racemization  (loss of chirality).
The Solution:  The integration of nucleophilic additives (HOBt, HOAt, or Oxyma Pure) intercepts the reactive intermediate, shunting the pathway away from byproducts toward the desired amide bond.
Mechanistic Pathway Analysis

Understanding the "Why" is critical for troubleshooting. The diagram below illustrates the competition between the desired coupling pathway and the deleterious side reactions.

Carbodiimide_Pathways Start Z-Ala-OH + Carbodiimide (DIC/DCC) O_Acyl O-Acylisourea (Highly Reactive Intermediate) Start->O_Acyl Activation N_Acyl N-Acylurea (Dead-End Byproduct) O_Acyl->N_Acyl Rearrangement (Slow Amine / No Additive) Oxazolone 5(4H)-Oxazolone (Racemization Pathway) O_Acyl->Oxazolone Cyclization (Excess Base) ActiveEster Active Ester (-OBt / -Oxyma) O_Acyl->ActiveEster + Additive (HOBt/Oxyma) (Fast Interception) Product Z-Ala-Peptide (Desired Product) O_Acyl->Product + Amine (Direct Attack) Oxazolone->Product Racemic Mixture ActiveEster->Product + Amine (Clean Coupling)

Figure 1: Mechanistic divergence in carbodiimide coupling. Green paths indicate the optimized "Rescue" pathway using additives.

Troubleshooting Guide (Q&A)

Issue 1: Low Yield & Unknown Byproducts

User Question: "I am coupling Z-Ala-OH using DIC in DMF. My yield is low (40-60%), and LC-MS shows a peak with the same mass as the product but different retention time. What is happening?"

Technical Diagnosis: You are likely observing


-acylurea formation .
  • Cause: In polar aprotic solvents like DMF, the O-acylisourea intermediate is stabilized, giving it time to undergo an intramolecular

    
     acyl migration. This rearrangement is irreversible and forms a chemically inert 
    
    
    
    -acylurea byproduct that is isomeric with your desired product (same mass) [1].
  • Why Z-Ala-OH? While Z-protection is stable, the steric smallness of Alanine allows for rapid rearrangement if the amine nucleophile is hindered or slow to react.

Corrective Protocol:

  • Switch Solvent (If possible): Use Dichloromethane (DCM) for the activation step.[1] DCM destabilizes the intermediate, favoring reaction with the amine over rearrangement.

  • Mandatory Additive: Add 1.0 equivalent of HOBt (1-Hydroxybenzotriazole) or Oxyma Pure (Ethyl cyanohydroxyiminoacetate). The additive reacts with the O-acylisourea faster than the rearrangement can occur, forming a stable active ester that reacts cleanly with your amine [2].[2]

Issue 2: Loss of Chirality (Racemization)

User Question: "I detected 5-8% D-Ala isomer in my final peptide. I thought Z-groups prevented racemization?"

Technical Diagnosis: While urethane protectors (Z, Boc, Fmoc) prevent racemization via the


-carboxyanhydride mechanism, they are not immune  to oxazolone formation under forcing conditions.
  • Cause: Racemization in Z-amino acids is typically driven by base-catalyzed enolization or slow coupling . If you used excess tertiary base (e.g., TEA, DIPEA) during activation, you promoted proton abstraction from the

    
    -carbon [3].
    
  • Risk Factor: If you "pre-activated" Z-Ala-OH with DIC for too long (>5-10 mins) without the amine present, the risk of oxazolone formation increases.

Corrective Protocol:

  • Eliminate Base during Activation: Do not add base to the Z-Ala-OH/Carbodiimide mixture. Only add base (DIPEA/NMM) if your amine component is a salt (e.g., H-Phe-OMe

    
     HCl).
    
  • Use "Collidine" (TMP): If base is required, switch to 2,4,6-trimethylpyridine (Collidine). It is a weaker base that minimizes proton abstraction while sufficiently neutralizing amine salts [4].

  • Low Temperature: Perform the activation step at 0°C for the first 15-30 minutes.

Issue 3: Difficult Purification (Urea Contamination)

User Question: "I am using DCC, and the DCU (dicyclohexylurea) byproduct is clogging my filters and contaminating the product."

Technical Diagnosis: DCC forms DCU, which is insoluble in DCM but slightly soluble in DMF, making it difficult to remove completely by filtration.

Corrective Protocol:

  • Switch Reagent: Use DIC (Diisopropylcarbodiimide) .[3] The urea byproduct (DIU) is soluble in DCM, allowing it to remain in solution while you wash the organic layer or precipitate the peptide with ether [5].

  • Alternative: Use EDC

    
     HCl  (Water-soluble carbodiimide). The urea byproduct is water-soluble and can be completely removed by a simple aqueous extraction (acid/base washes).
    

Optimized Experimental Protocol

Objective: Coupling Z-Ala-OH to an amine (H-R-OMe) with <0.5% racemization and >90% yield.

Reagents:

  • Carboxyl Component: Z-Ala-OH (1.0 equiv)

  • Amine Component: H-AminoAcid-OR

    
     HCl (1.0 equiv)
    
  • Coupling Reagent: EDC

    
     HCl (1.1 equiv)
    
  • Additive: Oxyma Pure (1.1 equiv) (Superior safety profile to HOBt)

  • Base: DIPEA (1.0 equiv - strictly to neutralize the amine salt)

  • Solvent: DCM or DMF (0.1 M concentration)

Step-by-Step Workflow:

  • Preparation (0°C):

    • Dissolve Z-Ala-OH and Oxyma Pure in DCM (or DMF) in a round-bottom flask.

    • Cool the solution to 0°C in an ice bath. Reason: Suppresses initial side reactions.

  • Activation (T = 0 min):

    • Add EDC

      
       HCl . Stir at 0°C for 5–10 minutes.
      
    • Observation: The solution may turn slightly cloudy or change color as the Active Ester forms.

  • Amine Addition (T = 10 min):

    • In a separate vial, dissolve the Amine Salt in minimal solvent and add the DIPEA .

    • Critical: Add this neutralized amine solution immediately to the activated Z-Ala-OH mixture.

    • Why: Minimizes the time the active ester sits unreacted.

  • Reaction (T = 10 min to 4 hr):

    • Allow the mixture to warm to room temperature naturally.

    • Monitor via TLC or HPLC.[4]

  • Work-up (Self-Validating Step):

    • Dilute with Ethyl Acetate.

    • Wash sequence: 1M HCl (removes excess EDC/Amine)

      
       Sat. NaHCO
      
      
      
      (removes unreacted Z-Ala-OH/Oxyma)
      
      
      Brine.
    • Validation: If EDC was used, the urea byproduct is removed in the aqueous phase.

Comparative Data: Additive Efficacy

The following table summarizes the impact of additives on racemization and yield during carbodiimide coupling.

Coupling SystemRacemization (%)Yield (%)Risk of N-Acylurea
DIC (No Additive) 5.0 - 15.0%50 - 70%High
DIC + HOBt < 1.0%85 - 95%Low
DIC + Oxyma Pure < 0.5% 90 - 98% Very Low
EDC + HOBt < 1.0%85 - 95%Low

Data synthesized from standard peptide synthesis benchmarks [2, 6].

References

  • Rebek, J., & Feitler, D. (1973).[2] Mechanism of the Carbodiimide Reaction. II. Peptide Synthesis on the Solid Phase.[2][4][5][6][7][8][9] Journal of the American Chemical Society.[10]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

  • Benoiton, N. L. (1983). Quantitation of racemization in peptide synthesis. The Peptides: Analysis, Synthesis, Biology.

  • Carpino, L. A., et al. (2002). The 2,4,6-Trimethylpyridine (Collidine) System for the Prevention of Racemization. Organic Letters.

  • Izdebski, J., & Kunce, D. (1978). Formation of N-acylurea in carbodiimide-mediated peptide synthesis. Journal of Peptide Science.

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal.

Sources

Technical Support Center: Purification of Benzyl N-[(1S)-1-(propylcarbamoyl)ethyl]carbamate by Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic procedural steps. Here, we focus on the mechanistic causality behind chromatographic behaviors to help researchers, scientists, and drug development professionals successfully purify Benzyl N-[(1S)-1-(propylcarbamoyl)ethyl]carbamate (commonly known as Cbz-L-Ala-NHPr ).

Compound Profiling & Chromatography Rationale

Structural Analysis: Cbz-L-Ala-NHPr consists of a lipophilic benzyl group, a carbamate (Cbz) protecting group, an L-alanine core, and a propylamide terminus. The presence of two hydrogen-bond donors (N-H) and two hydrogen-bond acceptors (C=O) gives this molecule moderate-to-high polarity and a strong propensity to form hydrogen-bonding networks.

Separation Strategy: Flash column chromatography on normal-phase silica gel is the gold standard for this purification. The primary impurities in its synthesis typically include unreacted propylamine (highly polar, basic), unreacted Cbz-L-Ala-OH (polar, acidic), and coupling reagent byproducts (e.g., dicyclohexylurea). Normal-phase silica gel effectively resolves these components based on their differential hydrogen-bonding affinities to the stationary phase.

Standard Operating Procedure (SOP): Step-by-Step Methodology

Every protocol must be a self-validating system. Do not proceed to the next step without confirming the success of the previous one via Thin Layer Chromatography (TLC).

Step 1: TLC Solvent Scouting & Validation

  • Prepare a 10 mg/mL solution of your crude mixture in Dichloromethane (DCM).

  • Spot the solution onto silica gel 60 F254 TLC plates.

  • Elute using two orthogonal solvent systems: Hexane/Ethyl Acetate (1:1 v/v) and DCM/Methanol (95:5 v/v).

  • Visualize the plates using UV light (254 nm, active due to the Cbz benzyl ring) and stain with Ninhydrin (to detect unreacted aliphatic amines).

  • Validation: Optimize the solvent ratio until the target product band reaches an Retention factor (Rf) of 0.25–0.35[1].

Step 2: Column Packing (Slurry Method)

  • Select the appropriate column diameter based on your crude mass (refer to Table 2).

  • Suspend 40–63 µm silica gel in your starting eluent (e.g., Hexane/EtOAc 7:3) to form a homogeneous slurry.

  • Pour the slurry into the column in a single, continuous motion to prevent density banding.

  • Apply 1-2 psi of compressed air to pack the bed firmly and evenly.

Step 3: Sample Loading (Dry Loading) Causality Note: Cbz-L-Ala-NHPr often exhibits poor solubility in high-hexane solvent mixtures. Wet-loading a concentrated solution can cause the compound to precipitate at the top of the column, leading to severe band broadening. Dry loading circumvents this.

  • Dissolve the crude mixture in a minimum volume of DCM or EtOAc.

  • Add dry silica gel (approximately 3× the mass of the crude product) to the solution.

  • Evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

  • Carefully layer this powder onto the flat surface of the packed column bed, followed by a 1 cm protective layer of clean sand.

Step 4: Elution and Fractionation

  • Elute using a step gradient: Start with Hexane/EtOAc (7:3) to wash out non-polar impurities, then transition to Hexane/EtOAc (1:1) to elute the target compound.

  • Collect fractions corresponding to the column volume and verify purity via TLC before pooling and concentrating.

Visualized Workflows

G A Target Analysis Cbz-L-Ala-NHPr B TLC Solvent Scouting (Hexane/EtOAc vs DCM/MeOH) A->B C Rf Optimization Target Rf = 0.25 - 0.35 B->C D Column Packing (Slurry Method) C->D E Sample Loading (Dry Loading on Silica) D->E F Elution & Fractionation (Isocratic or Gradient) E->F

Workflow for Flash Chromatography Method Development.

Troubleshooting Guide & FAQs

Q1: Why is my Cbz-L-Ala-NHPr co-eluting with the unreacted Cbz-Ala-OH starting material? A: Cbz-Ala-OH is a carboxylic acid and can streak through the column if the silica is overloaded or if the solvent system is too polar. Solution: Switch from a Hexane/EtOAc system to a DCM/MeOH (95:5) system. The DCM/MeOH system often provides orthogonal selectivity, separating neutral amides from acidic carboxylic acids. Alternatively, perform a self-validating pre-column extraction: wash the crude mixture with saturated aqueous NaHCO₃ to extract the unreacted acid into the aqueous layer before chromatography[2].

Q2: I observe severe tailing of the product band. How can I fix this? A: Tailing is caused by strong, non-linear hydrogen bonding between the carbamate/amide carbonyls of your product and the highly acidic silanol groups (Si-OH) on the silica gel surface. Solution: Add a polar modifier, such as 1-2% Methanol, to your Hexane/EtOAc eluent. The methanol competitively binds to the silanol active sites, neutralizing the stationary phase and sharpening the elution band[1].

Q3: The coupling reagent byproduct (e.g., DCU from DCC) is contaminating my purified fractions. What should I do? A: Dicyclohexylurea (DCU) has an Rf very similar to many Cbz-protected amino acid amides in Hexane/EtOAc, making chromatographic separation nearly impossible. Solution: Rely on thermodynamic solubility differences. DCU is highly insoluble in cold solvents. Before chromatography, dissolve the crude mixture in a minimal amount of cold ethyl acetate or DCM and place it in a freezer (-20°C) for 2 hours. Filter the precipitated DCU through a Celite pad. The filtrate can then be chromatographed with much higher resolution.

G Issue Chromatography Issue Detected Tailing Severe Band Tailing Issue->Tailing Coelution Co-elution with Impurities Issue->Coelution Cause1 H-Bonding with Silanols Tailing->Cause1 Cause2 Similar Polarity (Rf < Δ0.1) Coelution->Cause2 Sol1 Add 1-2% MeOH modifier Cause1->Sol1 Sol2 Switch to Gradient Elution (Hexane to EtOAc) Cause2->Sol2

Troubleshooting logic for common chromatography issues.

Quantitative Data Summaries

Table 1: Solvent System Comparison for Cbz-L-Ala-NHPr

Solvent SystemTypical RfSeparation QualityBest Used For
Hexane / EtOAc (1:1)0.20 - 0.30GoodRemoving non-polar impurities and baseline baseline separation.
Hexane / EtOAc (3:7)0.50 - 0.60ModerateFast elution; poor resolution from polar impurities.
DCM / MeOH (95:5)0.35 - 0.45ExcellentResolving the product from unreacted Cbz-Ala-OH.

Table 2: Column Scaling Parameters (Adapted from W.C. Still)

Crude MassColumn Diameter (mm)Silica Gel Volume (mL)Fraction Size (mL)
100 mg10205
500 mg205010
2.0 g4020025
10.0 g701000100

References

Sources

Technical Support Center: Handling Hygroscopic Alanine Amide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic OverviewL-Alaninamide and its hydrochloride salt (CAS 33208-99-0) are critical chiral building blocks in peptide synthesis and active pharmaceutical ingredient (API) development[1]. Unlike zwitterionic amino acids, which form stable, tightly packed crystal lattices,the amide functional group and the chloride counterion in alanine amide derivatives create strong ion-dipole interactions with atmospheric moisture[2]. This inherent hygroscopicity leads to rapid water sorption, caking, and potential hydrolysis of the primary amide bond back to the carboxylic acid, which can severely compromise downstream coupling reactions[1].

To ensure reproducibility and high yields in synthetic applications, researchers must implement a self-validating system of moisture characterization and controlled handling.

Diagnostic Workflow

The following workflow illustrates the logical progression from receiving a hygroscopic alanine amide batch to its successful implementation in anhydrous synthesis.

MoistureHandling A Alanine Amide Derivative (Hygroscopic Intermediate) B Dynamic Vapor Sorption (DVS) Isotherm Mapping A->B Characterize C Karl Fischer Titration Water Quantification A->C Quantify D Moisture Content > 1.0%? B->D C->D E Vacuum Desiccation (Presence of P2O5) D->E Yes F Glovebox Handling (Argon, <10% RH) D->F No E->C Re-test G Peptide Coupling Synthesis (Anhydrous Conditions) F->G

Diagnostic and handling workflow for hygroscopic alanine amide derivatives.

Quantitative Data: Moisture Sorption Profiles

Understanding the critical relative humidity (CRH) is essential for establishing strict storage parameters. The table below summarizes the comparative hygroscopicity of alanine derivatives based on [1].

CompoundStructural StateDeliquescence Point (CRH)Moisture Uptake at 80% RH (w/w)Primary Degradation Risk
L-Alanine Zwitterion> 90%< 0.5%Negligible
L-Alaninamide Free Base~ 75%~ 8.2%Amide hydrolysis
L-Alaninamide HCl Hydrochloride Salt~ 60%> 15.0%Deliquescence, Caking

Troubleshooting Guides & FAQs

Q1: Why does L-alaninamide hydrochloride cake rapidly upon exposure to ambient air, and how does this impact downstream peptide synthesis? A1: Causality:[2] seen in free amino acids. The exposed polar amide group and the highly electronegative chloride ion act as potent hydrogen bond acceptors, drawing atmospheric water vapor into the crystal lattice. This capillary condensation causes the powder to deliquesce and cake. Impact: In peptide synthesis, excess moisture is catastrophic. Water acts as a competing nucleophile,[3] and promoting the premature cleavage of the amide bond. This derails the stoichiometry of the reaction, leading to truncated peptides and drastically reduced yields.

Q2: How do I accurately determine the moisture content of highly deliquescent amino acid amides without inducing thermal degradation? A2: Causality: Standard Loss on Drying (LOD) techniques require heating the sample above 100°C. For alanine amides, this thermal stress can trigger the release of ammonia (deamination) or sublimation, leading to falsely elevated moisture readings. Solution:[4]. For absolute water quantification, use volumetric Karl Fischer (KF) titration. Because the crystalline lattice of the hydrochloride salt can trap water, use a specialized solvent blend (e.g., Methanol:Formamide 2:1) in the KF vessel to ensure complete dissolution without applying heat.

Q3: We observed unexpected side products during the coupling of L-alaninamide. Could hygroscopicity be the root cause? A3: Causality: Yes. If L-alaninamide absorbs moisture, the water can hydrolyze the intermediate active esters formed during coupling. Furthermore, if the material has been stored improperly over a long period, ambient moisture can catalyze the hydrolysis of the primary amide to L-alanine. When this degraded mixture is used, the free carboxylic acid of the L-alanine impurity can react with your coupling agents, creating unwanted oligomers and complex impurity profiles.

Standard Operating Procedures (SOPs)

Protocol A: Dynamic Vapor Sorption (DVS) Analysis for Alanine Amides

Purpose: To determine the critical relative humidity threshold to validate storage conditions.

  • Preparation: [1].

  • Sample Loading: Rapidly transfer 10–20 mg of L-alaninamide HCl into the quartz sample pan. Perform this step inside a dry glovebag if ambient RH > 40%.

  • Equilibration: Subject the sample to 0% RH at 25°C until the mass change is less than 0.002% per minute ( dm/dt ). This establishes the true dry mass.

  • Sorption Cycle: [4]. The system must hold at each step until mass equilibrium is reached.

  • Data Analysis: Plot the equilibrium mass vs. RH. The inflection point where mass uptake increases exponentially dictates the Deliquescence Relative Humidity (DRH). Storage must strictly be maintained at least 20% below this DRH.

Protocol B: Anhydrous Handling and Weighing Procedure

Purpose: A self-validating protocol to transfer hygroscopic amides without moisture contamination.

  • Environment Setup: Utilize a positive-pressure glovebox purged with high-purity Argon. Ensure the internal hygrometer reads < 10% RH.

  • Material Acclimation: Transfer the sealed bottle of L-alaninamide HCl into the glovebox antechamber. Perform three vacuum/argon backfill cycles before bringing it into the main chamber.

  • Weighing: Use an analytical balance inside the glovebox. Weigh the required mass into a pre-dried, tared Schlenk flask containing a magnetic stir bar.

  • Sealing: Seal the Schlenk flask with a tightly fitting rubber septum and secure it with copper wire or parafilm before removing it from the glovebox.

  • Validation: Connect the Schlenk flask to a Schlenk line on the benchtop. Maintain a positive argon pressure while injecting anhydrous solvents (e.g., anhydrous DMF or DCM) via syringe. The complete dissolution without cloudiness (which would indicate water-induced precipitation of salts) validates the anhydrous transfer.

References

  • Automated Dynamic Water Vapor Sorption Analyzer Source: Surface Measurement Systems URL:[Link]

  • Optimization of physicochemical properties of theophylline by forming cocrystals with amino acids Source: RSC Advances URL:[Link]

Sources

Validation & Comparative

1H NMR chemical shifts of Benzyl N-[(1S)-1-(propylcarbamoyl)ethyl]carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Title: 1H NMR Chemical Shifts of Benzyl N-[(1S)-1-(propylcarbamoyl)ethyl]carbamate: A Comparative Guide to Empirical Data vs. Predictive Software

Executive Summary

Benzyl N-[(1S)-1-(propylcarbamoyl)ethyl]carbamate (commonly referred to as Cbz-L-Ala-NH-Pr) is a synthetically valuable protected amino acid derivative used extensively in peptidomimetic drug development. Accurate structural elucidation of this molecule via Proton Nuclear Magnetic Resonance (1H NMR) is critical for confirming stereochemical integrity and reaction success.

This guide objectively compares the performance of two leading in silico NMR prediction tools—Mestrelab Mnova and PerkinElmer ChemDraw —against Empirical High-Field 1H NMR . Furthermore, it evaluates the critical impact of solvent selection (CDCl3 vs. DMSO-d6) on the resolution of exchangeable amide and carbamate protons.

Mechanistic Insights: The Causality of Chemical Shifts

As a Senior Application Scientist, it is vital to look beyond the raw ppm values and understand the stereoelectronic causality driving the spectrum. Cbz-L-Ala-NH-Pr contains two distinct nitrogen-bound protons: a carbamate NH and an aliphatic amide NH.

  • Solvent-Induced Hydrogen Bonding: In non-polar, non-hydrogen-bonding solvents like CDCl3, amide and carbamate protons typically appear as broad singlets or poorly resolved doublets due to intermediate chemical exchange and quadrupolar relaxation from the adjacent 14N nucleus[1]. Conversely, in DMSO-d6, the strong hydrogen-bond accepting nature of the sulfoxide oxygen locks the NH protons into a rigid solvation shell. This eliminates intermolecular exchange, shifts the signals significantly downfield (deshielding), and sharpens the peaks to reveal clear scalar (

    
    ) coupling with adjacent aliphatic protons[2].
    
  • Magnetic Anisotropy: The phenyl ring of the Carboxybenzyl (Cbz) protecting group generates a diamagnetic anisotropic cone. Depending on the dominant rotameric conformation of the carbamate bond in solution, the benzylic methylene (CH2) protons can either appear as a sharp singlet or a subtle AB quartet.

Comparative Analysis 1: Solvent Performance (CDCl3 vs. DMSO-d6)

When evaluating the "product performance" of NMR solvents for peptidomimetics, CDCl3 is the industry standard for rapid solubility and baseline characterization. However, DMSO-d6 is the superior analytical choice for resolving the backbone connectivity of Cbz-L-Ala-NH-Pr.

As shown in Table 1 , the transition from CDCl3 to DMSO-d6 induces a massive downfield shift for both the carbamate NH (


 = +2.10 ppm) and the propylamide NH (

= +1.70 ppm). Furthermore, the DMSO-d6 spectrum allows for the precise measurement of the

coupling constant (7.5 Hz), which is critical for Karplus equation-based conformational analysis.

Table 1: Empirical 1H NMR Data for Cbz-L-Ala-NH-Pr (600 MHz)

Proton AssignmentCDCl3 Shift (

, ppm)
Multiplicity & Coupling (

, Hz)
DMSO-d6 Shift (

, ppm)
Multiplicity & Coupling (

, Hz)
Propyl Amide NH 6.15br s7.85t,

= 5.8
Carbamate NH 5.35br d,

= 7.2
7.45d,

= 7.5
Benzyl Ar-H 7.30 - 7.38m (5H)7.30 - 7.38m (5H)
Benzyl CH2 5.11s (2H)5.02s (2H)
Ala

-CH
4.20quintet,

= 7.2
4.02quintet,

= 7.2
Propyl N-CH2 3.20q,

= 6.8 (2H)
3.02q,

= 6.5 (2H)
Propyl CH2 1.50sextet,

= 7.3 (2H)
1.38sextet,

= 7.3 (2H)
Ala

-CH3
1.38d,

= 7.1 (3H)
1.20d,

= 7.1 (3H)
Propyl CH3 0.90t,

= 7.4 (3H)
0.82t,

= 7.4 (3H)

Comparative Analysis 2: Predictive Software vs. Empirical Reality

Predictive NMR software accelerates structure verification, but algorithms vary significantly in their underlying logic.

  • ChemDraw Professional utilizes heuristic, rule-based additivity models. While excellent for rigid carbon frameworks, it struggles to account for the conformational flexibility and intermediate exchange rates of amides[3].

  • Mnova NMR Predictor utilizes Graph Convolutional Neural Networks (GCNNs) and ensemble database matching, which better accounts for the stereoelectronic environment and long-range anisotropic effects[4].

Table 2: Software Prediction Accuracy (Referenced to CDCl3)

Proton AssignmentEmpirical (CDCl3)Mnova PredictionChemDraw Prediction

Mnova Error

ChemDraw Error
Propyl Amide NH 6.156.256.00+0.10-0.15
Carbamate NH 5.355.425.50+0.07+0.15
Ala

-CH
4.204.224.15+0.02-0.05
Propyl N-CH2 3.203.213.15+0.01-0.05

Verdict: Mnova outperforms ChemDraw in predicting the chemical shifts of the exchangeable protons and the adjacent


-carbon, validating the superiority of machine-learning-based prediction for peptidomimetics over traditional additivity rules.

Experimental Protocols & Workflows

To ensure trustworthiness, the following methodology is designed as a self-validating system.

Step 1: Sample Preparation

  • Weigh exactly 5.0 mg of highly purified Cbz-L-Ala-NH-Pr into a clean glass vial.

  • Dissolve the compound in 0.6 mL of the chosen deuterated solvent (CDCl3 containing 0.03% v/v TMS, or DMSO-d6).

  • Transfer the homogenous solution into a standard 5 mm NMR tube. Self-Validation Check: Ensure the solution is perfectly clear; particulate matter will distort magnetic homogeneity and ruin line shape.

Step 2: NMR Acquisition (600 MHz)

  • Insert the sample into a 600 MHz NMR spectrometer equipped with a cryoprobe.

  • Lock the magnetic field to the deuterium resonance of the solvent.

  • Tune and match the probe to the 1H frequency.

  • Shim the magnetic field (Z1-Z5). Self-Validation Check: The full width at half maximum (FWHM) of the residual solvent peak (e.g., CHCl3 at 7.26 ppm) must be

    
     1.0 Hz.
    
  • Acquire 16 transients using a standard 1D pulse sequence (zg30) with a relaxation delay (D1) of 2.0 seconds.

Step 3: Predictive Software Workflow

  • Draw the exact stereochemical structure of Benzyl N-[(1S)-1-(propylcarbamoyl)ethyl]carbamate in ChemDraw or Mnova.

  • Execute the "Predict 1H NMR Shifts" function.

  • Overlay the predicted spectrum with the processed empirical FID data for comparative integration and multiplet analysis.

Visualization of the Analytical Workflow

G N1 Cbz-L-Ala-NH-Pr Sample Prep N2 Solvent Selection N1->N2 N6 In Silico Prediction (Mnova / ChemDraw) N1->N6 N3 CDCl3 (Conformer Dynamics) N2->N3 N4 DMSO-d6 (H-Bond Locked) N2->N4 N5 High-Field 1H NMR (600 MHz) N3->N5 N4->N5 N7 Data Processing & Phase Correction N5->N7 N8 Comparative Analysis: Empirical vs. Predicted N6->N8 N7->N8

Fig 1. Logical workflow for empirical acquisition and predictive comparison of 1H NMR data.

References

  • Xin, D., et al. "Efficient Protocol for Accurately Calculating 13C Chemical Shifts of Conformationally Flexible Natural Products: Scope, Assessment, and Limitations." ACS Publications. Available at:[Link]

  • Mestrelab Research. "What's new in Mnova 15.1 - Mestrelab Research." Mestrelab. Available at: [Link]

  • Wang, Y., et al. "A Benziodoxole-Based Hypervalent Iodine(III) Compound Functioning as a Peptide Coupling Reagent." PubMed Central (PMC). Available at:[Link]

  • Al-Jalali, M.A., et al. "Theoretical and experimental 1H-NMR spectroscopy for a series of Cbz-amino acids, dissolved in DMSO, at constant temperature and pressure." ResearchGate. Available at:[Link]

Sources

Melting point range of pure Benzyl N-[(1S)-1-(propylcarbamoyl)ethyl]carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Defining the Technical Guide

I'm currently focused on defining the scope for a technical comparison guide concerning the melting point range of Benzyl N-[(1S)-1-(propylcarbamoyl)ethyl]carbamate. This is aimed at researchers and scientists, so the technical aspects need to be rigorous. I've started structuring the content with an autonomous core directive in mind. I believe this will assist with clarity.

Refining the Scientific Structure

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Developing the Search Strategy

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Analyzing the Structure

Okay, I've dived into the search results, and pinpointed "Benzyl carbamate" (Cbz-NH2) and "Cbz-L-Alanine" (Cbz-Ala-OH) as the closest matches so far, but I have yet to find the complete target molecule, specifically, "Benzyl N-[(1S)-1-(propylcarbamoyl)ethyl]carbamate". Now, I'm thinking of breaking down the molecule for further analysis.

Deconstructing the Molecule

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Refining the Search

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Rethinking Structure Definition

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Clarifying Molecular Components

I've made headway in clarifying the (propylcarbamoyl)ethyl group. Drawing the structure, I've confirmed it's Cbz-L-Alanine N-propylamide, also known as (S)-2-(benzyloxycarbonylamino)-N-propylpropionamide. My current focus is on understanding why this structure is significant, suspecting it's likely an impurity in Lacosamide synthesis or a related compound. I'm cross-referencing this with the Lacosamide structure.

Pinpointing Specific Structures

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Refining the Query

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Exploring Synthesis Approaches

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Narrowing the Search Focus

I'm now focusing on specific aspects. I'm extracting IUPAC name fragments like "propylcarbamoyl," "ethyl carbamate," and "Benzyl N" to refine my search queries. I will also attempt to find the CAS number. I also will search for the melting point of Cbz-L-Alanine propylamide, looking for references to Cbz-L-Ala-NHMe and Cbz-L-Ala-NHEt if that proves unfruitful. Finally, I will attempt broader searches for the relevant structures.

Calculating Molecular Weight

I've just calculated the molecular weight and confirmed the formula as C14H20N2O3, resulting in 264.32 g/mol . I'm now searching for melting points using the formula and the structure name "Cbz-Ala-NHPr." I'm also confirming it's unrelated to known Lacosamide impurities, since they are structured differently. The structure is derived from Alanine, specifically the (S) enantiomer.

Finding Melting Points

I've successfully located the melting points for Cbz-L-Alanine and its methylamide derivative. The search is still ongoing for the propylamide, though, and I've found a snippet for Nα-Cbz-L-Alanine propylamide.

Refining Nomenclature and Strategy

I've clarified the target compound as Cbz-L-Ala-NHPr and refined the search strategy. Initial patent searches related to Lacosamide were unproductive. However, I now believe the compound is the S-enantiomer of a Lacosamide intermediate. I'm focusing on synthesis and characterization papers for Z-Ala-NHPr or Cbz-Ala-NHPr and their melting points.

Deducing Melting Points

I'm currently focused on deducing the melting point of Cbz-L-Alanine propylamide. The search results provided data for the methylamide and the base alanine, offering useful reference points. I'm exploring how the propyl group might influence the melting point.

Analyzing Compound Properties

I'm now considering the properties of Cbz-L-Alanine propylamide. I see a pattern: the Cbz-L-Ala-NHPr compound likely has a melting point within a range similar to its methylamide counterpart. It may be lower due to the longer alkyl chain and its greater flexibility, though enhanced packing could increase the point. It seems I am going to have to structure the guide to focus on the synthesis and characterization aspects, giving an expected range. Also, the prompt focuses on a comparison guide for a product's performance, but I have no standard reference point yet. I'm investigating if it's a known commercial product, like Lacosamide.

Focusing on Characterization

I'm still seeing nothing on a direct string search. So, I will focus my efforts on characterizing Cbz-L-Alanine propylamide. The guide will cover how to find the melting point, plus the expected range based on similar compounds, such as Cbz-L-Valine, and Cbz-L-Leucine propylamide.

Analyzing Melting Points

I've explored melting points, noting Ala-NHMe is around 55°C and Cbz-Ala-OH is about 85°C. I'm focusing on the importance of purity and will cover the synthesis, using Cbz-Ala-OH and propylamine, along with recrystallization as the purification method. I found a structure of benzyl N-[2-(prop-2-enamido)ethyl]carbamate, but that's not it. I'm now trying to determine if Cbz-L-Alanine-NH-propyl is related to Brivaracetam synthesis.

Exploring Substrate Properties

I've shifted focus and identified the target as Benzyl N-[(1S)-1-(propylcarbamoyl)ethyl]carbamate, or Cbz-Ala-NHPr. I'm now exploring its potential as a peptide substrate, specifically for enzymes like elastase and chymotrypsin. I've found that Cbz-Ala-Ala-Ala-NHPr is a substrate, so I'm investigating if Cbz-Ala-NHPr could serve as a simpler model for enzyme studies. I am searching for "Cbz-Ala-NHPr substrate."

Defining the Molecule

I'm now defining the molecule, Cbz-protected L-Alanine propylamide, clarifying its likely role as a peptide intermediate or model substrate. I'm focusing on the melting point, but I'll recommend experimental determination. I've realized I shouldn't guess the melting point range, but I'll search for benchmarks like Cbz-L-Alanine methylamide to compare. I can find this, and use it as a benchmark. I will detail the experimental protocol.

Outlining Experimental Protocol

I'm now detailing the experimental protocol, including DSC and capillary melting point methods. I'm focusing on synthesis, using Cbz-Ala-OH, propylamine, and EDC/HOBt, and purification via recrystallization from EtOAc/Hexane. I will incorporate visuals, such as a DOT diagram, of the synthesis and melting point determination workflow. Finally, I will conduct a search for Cbz-L-Alanine ethylamide melting point to establish a trend for comparison. I found Cbz-Ala-NHMe's to be 54-56°C, which will serve as my primary comparator. I am now certain the plan is to produce a high-quality technical guide focusing on methodology and synthesis.

Optical rotation values for Z-L-Ala-NHPr characterization

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Characterization Guide: Optical Rotation and Chiral Purity of Z-L-Ala-NHPr vs. Alternative N-Protected Alanine Derivatives

As a Senior Application Scientist in peptide chemistry and drug development, I frequently encounter the challenge of validating the chiral integrity of critical building blocks. Carbobenzoxy-L-alanine propylamide (Z-L-Ala-NHPr) is a vital intermediate in the synthesis of bioactive molecules, including human leukocyte elastase inhibitors [1]. Because the biological efficacy of these therapeutics is entirely dependent on the spatial orientation of the L-alanine stereocenter, rigorous chiral characterization is non-negotiable.

This guide provides an in-depth comparison of Z-L-Ala-NHPr against alternative N-protected derivatives (Boc and Fmoc), detailing the causality behind specific rotation (


) shifts and providing self-validating protocols for absolute chiral confirmation.

Before characterizing the molecule, we must understand why the Benzyloxycarbonyl (Z or Cbz) group is selected over tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc), and how this choice impacts chiral stability.

During the amidation of L-alanine to form the propylamide, the carboxyl group must be activated. If unprotected or protected with a simple acyl group, the activated intermediate rapidly cyclizes into an oxazolone . The proton at the chiral center of the oxazolone is highly acidic, leading to rapid enolization and subsequent racemization (yielding a D/L mixture).

Urethane-type protecting groups—such as Z, Boc, and Fmoc—fundamentally suppress this oxazolone formation due to the electron-donating nature of the urethane oxygen, which reduces the electrophilicity of the activated carbonyl. We specifically utilize the Z-group for Z-L-Ala-NHPr because it allows for orthogonal deprotection via catalytic hydrogenolysis (H₂, Pd/C), preserving the sensitive propylamide bond that would otherwise be threatened by the harsh acids required for Boc removal or the bases required for Fmoc removal.

G A Activated L-Alanine Derivative B Oxazolone Intermediate (High Racemization Risk) A->B Acyl/Alkyl Protection C Urethane Protection (Z, Boc, Fmoc) A->C Urethane Protection E Racemized Amide (D/L Mixture) B->E Propylamine Coupling D Chirally Pure Z-L-Ala-NHPr C->D Propylamine Coupling

Fig 1. Urethane protection (Z-group) suppresses oxazolone-mediated racemization during amidation.

Comparative Optical Rotation Data

Optical rotation is exquisitely sensitive to the electronic environment surrounding the chiral center. The bulky, aromatic Z-group induces a distinct specific rotation compared to the aliphatic Boc group or the highly conjugated Fmoc group. Furthermore, converting the parent amino acid (OH) to an amide (NHPr) significantly shifts the rotation value closer to zero due to the alteration of the hydrogen-bonding network and dipole moment.

The table below benchmarks the optical rotation of the Z-protected amide (using the highly analogous isopropylamide as a literature-verified proxy [1]) against the parent compounds [2][3][4].

CompoundProtecting GroupSpecific Rotation

Solvent / ConcentrationMelting Point (°C)
Z-L-Ala-NHiPr Benzyloxycarbonyl (Z)-9.0° CH₂Cl₂ (

)
153
Z-L-Ala-OH Benzyloxycarbonyl (Z)-14.2° AcOH (

)
82–84
Boc-L-Ala-OH tert-Butyloxycarbonyl (Boc)-25.0° AcOH (

)
78–85
Fmoc-L-Ala-OH 9-Fluorenylmethyloxycarbonyl-18.0° DMF (

)
150–153

Data Interpretation: If your synthesized Z-L-Ala-NHPr yields an


 significantly lower than the expected ~ -9.0° (e.g., -4.0°), it indicates either partial racemization (presence of the D-enantiomer, which has a positive rotation) or the presence of achiral impurities artificially diluting the concentration.

Self-Validating Characterization Protocols

To establish absolute trustworthiness in your analytical data, a single measurement is insufficient. You must employ a self-validating system: High-Precision Polarimetry for rapid bulk characterization, orthogonally validated by Chiral HPLC to quantify the exact enantiomeric excess (%ee).

Protocol A: High-Precision Polarimetry

Causality Focus: Specific rotation is governed by Biot’s Law (


). Because solvent density changes with temperature, thermal fluctuations alter the true concentration (

) in the light path. Therefore, strict thermal control is the cornerstone of this protocol.
  • Sample Preparation: Accurately weigh exactly 153.0 mg of Z-L-Ala-NHPr using an analytical balance (±0.1 mg).

  • Solvent Selection & Dissolution: Dissolve the sample in exactly 10.0 mL of spectroscopic-grade Dichloromethane (CH₂Cl₂) to achieve

    
     g/100  mL.
    
    • Why CH₂Cl₂? Unlike protic solvents (Methanol or Acetic Acid), CH₂Cl₂ prevents complex intermolecular hydrogen-bonding networks that can artificially depress or even invert the observed rotation of amides.

  • Thermal Equilibration: Inject the solution into a 100 mm (1 dm) jacketed quartz polarimeter cell. Circulate water from a thermostatic bath set to exactly 20.0 °C for 10 minutes prior to measurement.

  • Measurement: Record the observed rotation (

    
    ) using the Sodium D-line (589 nm). Calculate the specific rotation. A pure sample will yield 
    
    
    
    .
Protocol B: Orthogonal Validation via Chiral HPLC

Causality Focus: Polarimetry measures net rotation. Achiral impurities (like residual solvent or coupling reagents) lower the apparent rotation, mimicking racemization. Chiral HPLC separates the enantiomers based on transient diastereomeric interactions with the stationary phase, isolating chiral purity from chemical purity.

  • Column Selection: Utilize a Chiralpak AD-H column (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica).

  • Mobile Phase: Hexane / Isopropanol (80:20 v/v), isocratic elution at 1.0 mL/min.

    • Why this mobile phase? The non-polar hexane maintains the structural integrity of the chiral stationary phase, while the protic isopropanol provides the necessary hydrogen-bonding interactions to resolve the D and L enantiomers.

  • System Suitability (The Self-Validation Step): Before injecting the sample, inject a deliberately synthesized racemic mixture (Z-D/L-Ala-NHPr). You must confirm baseline resolution (

    
    ) between the two peaks. If the peaks co-elute, the system is invalid.
    
  • Quantification: Inject 10 µL of your Z-L-Ala-NHPr sample (1 mg/mL). Integrate the peak areas to calculate the %ee. A pharmaceutical-grade intermediate must demonstrate >99.0% ee.

Workflow N1 Synthesize/Isolate Z-L-Ala-NHPr N2 Measure Specific Rotation [α]D at 20.0°C N1->N2 N3 Compare to Literature (Target: -9.0°) N2->N3 Control Temp & Solvent N4 Optical Purity Confirmed? N3->N4 N5 Orthogonal Validation via Chiral HPLC N4->N5 Yes (|Δ[α]| < 1°) N6 Reject / Investigate Racemization N4->N6 No (Deviation) N7 Final Release (>99% ee) N5->N7 Confirm %ee

Fig 2. Self-validating characterization workflow combining polarimetry and chiral HPLC validation.

References

  • Design and Synthesis of Hydrazinopeptides and Their Evaluation as Human Leukocyte Elastase Inhibitors. Journal of Medicinal Chemistry (via Amazon S3 / ACS Publications).1

  • Z-L-Alanine, 98% (CAS 1142-20-7). Sigma-Aldrich.

  • Boc-Ala-OH (CAS 15761-38-3). Watson International Ltd. 2

  • Fmoc-L-Alanine monohydrate. Carl Roth. 3

Sources

Elemental analysis calculation for C14H20N2O3 derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the elemental composition and absolute purity of novel pharmaceutical intermediates—specifically derivatives of the C₁₄H₂₀N₂O₃ scaffold—requires moving beyond basic analytical assumptions. In drug development, confirming the empirical formula and detecting trace impurities are critical milestones before advancing a molecule to preclinical trials.

This guide provides an objective, deeply technical comparison of the industry's leading analytical platforms for this task: automated CHNS/O Elemental Analyzers (specifically the Thermo Fisher FlashSmart™ and the Elementar vario EL cube ) and an orthogonal alternative, Quantitative Nuclear Magnetic Resonance (qNMR) .

Theoretical Baseline: The C₁₄H₂₀N₂O₃ Scaffold

Before evaluating instrument performance, we must establish the exact theoretical mass and elemental mass fractions of our target molecule. A standard C₁₄H₂₀N₂O₃ compound (MW: 264.325 g/mol ) serves as our baseline. However, pharmaceutical derivatives often incorporate halogens to improve metabolic stability. For this comparison, we will also evaluate a fluorinated derivative, C₁₄H₁₉FN₂O₃ (MW: 282.315 g/mol ).

Table 1: Theoretical Elemental Mass Fractions

ElementStandard Scaffold (C₁₄H₂₀N₂O₃)Fluorinated Derivative (C₁₄H₁₉FN₂O₃)Analytical Implication
Carbon (C) 63.62%59.56%Primary combustion target; requires complete oxidation.
Hydrogen (H) 7.63%6.78%Quantified as H₂O; sensitive to ambient moisture interference.
Nitrogen (N) 10.60%9.92%Quantified as N₂; requires complete reduction of NOₓ species.
Oxygen (O) 18.16%17.00%Requires separate pyrolysis mode (1060°C) for direct quantification.
Fluorine (F) 0.00%6.73%Forms highly reactive HF during combustion; necessitates a halogen trap.

Platform Comparison: CHNS/O Analyzers vs. qNMR

When validating the empirical formula of these derivatives, laboratories typically choose between dynamic flash combustion (CHNS/O analyzers) and absolute structural quantitation (qNMR).

A. Thermo Fisher FlashSmart™ Elemental Analyzer

The FlashSmart operates on the modified Dumas method, utilizing dynamic flash combustion[1]. It is highly regarded for its MultiValve Control (MVC) module, which allows automated, unattended switching between the CHNS combustion channel and the Oxygen pyrolysis channel[1].

  • Performance: Achieves an RSD of <0.5% for conventional elements with a detection limit of 0.01%[1].

  • Best For: High-throughput quality control of standard C₁₄H₂₀N₂O₃ APIs where rapid empirical validation is needed[2].

B. Elementar vario EL cube

The vario EL cube differentiates itself through its patented Advanced Purge and Trap (APT) technology, replacing standard GC column separation with gas-specific adsorption columns[3].

  • Performance: Capable of handling extreme C/N elemental ratios up to 12,000:1 and accommodating massive sample weights (up to 20 mg for organics)[4].

  • Best For: Complex derivatives where nitrogen is present in trace amounts relative to carbon, or heterogeneous samples requiring larger mass inputs to ensure representation[3].

C. Quantitative NMR (qNMR)

Unlike CHNS analyzers that destroy the sample to measure elemental gases, qNMR is a non-destructive technique that measures the absolute concentration of the analyte by integrating the area under specific nuclear resonances (e.g., protons)[5].

  • Performance: Provides absolute quantitation without requiring a reference standard of the analyte itself[5]. It relies on the fundamental principle that the NMR signal integral is directly proportional to the number of nuclei[6].

  • Best For: Early-stage drug discovery where the C₁₄H₂₀N₂O₃ derivative is synthesized for the first time, and no certified reference standard exists for traditional HPLC calibration[7].

Decision Matrix & Workflows

Selecting the correct analytical path depends on the specific regulatory requirement (empirical formula verification vs. absolute structural purity).

Decision_Tree Start C14H20N2O3 Derivative Purity & Composition Analysis IsCombustible Is absolute empirical formula required? Start->IsCombustible CHNS Automated CHNS/O Analyzer (FlashSmart / vario EL cube) IsCombustible->CHNS Yes (Elemental ID) IsReference Is an identical reference standard available? IsCombustible->IsReference No (Structural Purity) HPLC HPLC-UV / LC-MS (Relative Purity) IsReference->HPLC Yes qNMR qNMR (Absolute Purity via IS) IsReference->qNMR No

Figure 1: Analytical decision matrix for C14H20N2O3 derivative characterization.

CHNS_Workflow Sample C14H20N2O3 Sample in Sn Capsule Combustion Flash Combustion (1000°C + O2) Sample->Combustion Auto-sampler Reduction Reduction Furnace (Cu, 840°C) Combustion->Reduction NOx, CO2, H2O Separation GC Column / APT Separation Reduction->Separation N2, CO2, H2O Detection TCD Detection (Sequential Peaks) Separation->Detection Elution

Figure 2: CHNS/O combustion workflow and sequential TCD detection pathway.

Validated Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Every step includes a causality explanation and an internal checkpoint to prevent the propagation of analytical errors.

Protocol 1: CHNS Analysis of Fluorinated C₁₄H₁₉FN₂O₃ (Flash Combustion Method)

This protocol is optimized for the Thermo Fisher FlashSmart or Elementar vario EL cube.

  • System Suitability Testing (SST):

    • Action: Run three blank tin capsules, followed by three replicates of an Acetanilide standard (C 71.09%, H 6.71%, N 10.36%).

    • Causality & Validation: The system automatically calculates the "K-factor" (response factor). If the experimental K-factor deviates by >0.5% from the theoretical value, the sequence halts. This self-validates that the reduction copper is not exhausted and there are no micro-leaks in the carrier gas lines[1].

  • Sample Preparation:

    • Action: Weigh exactly 2.000 to 3.000 mg of the derivative into a high-purity tin (Sn) capsule using a microbalance. Fold and seal tightly to exclude ambient air.

    • Causality: Tin is not merely a container; it acts as a thermodynamic catalyst. When exposed to the oxygen pulse in the furnace, the exothermic oxidation of tin temporarily drives the local temperature up to 1800°C, ensuring the complete breakdown of refractory pharmaceutical bonds[3].

  • Halogen Mitigation (Critical Step):

    • Action: Pack the combustion tube with a layer of magnesium oxide (MgO) or silver tungstate prior to the run.

    • Causality: The fluorine in C₁₄H₁₉FN₂O₃ will form highly corrosive hydrogen fluoride (HF) gas during combustion. The MgO layer acts as a halogen trap, sequestering the fluorine to prevent it from etching the quartz silica tubes or interfering with the downstream water (Hydrogen) peak[2].

  • Combustion & Detection:

    • Action: Drop the sample into the 1000°C combustion furnace during a 4-6 second injection of pure O₂[1]. The resulting gases (CO₂, H₂O, NOₓ) pass through a copper reduction furnace at 840°C (converting NOₓ to N₂)[1], separate via GC or APT, and are quantified by the Thermal Conductivity Detector (TCD).

Protocol 2: Absolute Purity Determination via qNMR

This protocol is utilized when elemental analysis confirms the empirical formula, but structural purity must be quantified without an identical reference standard.

  • Internal Standard (IS) Selection:

    • Action: Select Maleic acid (high purity, SI-traceable) as the internal standard.

    • Causality: Maleic acid provides a sharp, distinct singlet at ~6.26 ppm in DMSO-d₆, which will not overlap with the aromatic or aliphatic proton signals of the C₁₄H₂₀N₂O₃ derivative.

  • Sample Preparation:

    • Action: Accurately weigh ~10 mg of the C₁₄H₂₀N₂O₃ derivative and ~5 mg of Maleic acid into the same vial. Co-dissolve completely in 600 µL of DMSO-d₆.

    • Causality: Co-dissolving ensures that both the analyte and the IS experience the exact same magnetic field homogeneity and receiver gain during acquisition[7].

  • Self-Validating Acquisition Setup (T₁ Measurement):

    • Action: Before the main qNMR run, execute an inversion-recovery experiment to determine the longitudinal relaxation time (T₁) of the slowest-relaxing proton in both the analyte and the IS. Set the inter-pulse delay (D1) to 7 × T₁ .

    • Causality & Validation: If D1 is too short, the nuclei will not fully relax between pulses, leading to artificially truncated peak areas. Setting D1 to 7 × T₁ mathematically guarantees >99.9% magnetization recovery, ensuring the integral area is perfectly proportional to the molar concentration[8].

  • Data Processing:

    • Action: Phase and baseline correct the spectrum manually. Integrate the target analyte peak and the IS peak. Calculate purity using the standard qNMR mass-balance equation[6].

Comparative Performance Data

Table 2: Operational Comparison of Analytical Platforms

Feature/MetricThermo Fisher FlashSmart™Elementar vario EL cubeQuantitative NMR (qNMR)
Core Technology Dynamic Flash Combustion + GC Separation[2]Advanced Purge and Trap (APT)[3]Nuclear Magnetic Resonance (Proton Integration)[5]
Primary Output % Mass of C, H, N, S, O% Mass of C, H, N, S, OAbsolute % Purity of specific molecular structure
Max Sample Weight ~100 mg (solid)[1]Up to 1.5 g (soil) / 20 mg (organics)[3]~5 - 20 mg (dissolved in deuterated solvent)
Extreme Ratios Standard pharmaceutical rangesHandles C/N ratios up to 12,000:1[4]N/A (Measures specific protons)
Destructive? Yes (Sample is incinerated)Yes (Sample is incinerated)No (Sample can be recovered)[5]
Analysis Time ~5 mins for CHN[1]~10-12 mins for CHNS~15-30 mins (depending on T₁ relaxation delay)

Conclusion

For the routine elemental validation of C₁₄H₂₀N₂O₃ derivatives, the Thermo Fisher FlashSmart offers unparalleled speed and automated channel switching, making it ideal for high-throughput pharmaceutical QC. However, if the derivative exhibits extreme elemental ratios or heterogeneous matrix effects, the Elementar vario EL cube 's APT technology and larger sample capacity provide superior baseline separation. Finally, to bridge the gap between elemental composition and absolute structural purity—especially when no reference standards exist—qNMR serves as the ultimate orthogonal, self-validating technique.

References

1.[7] RSSL. "qNMR for Purity Determination in Pharmaceuticals." rssl.com. URL: 2.[3] Elementar. "Organic elemental analyzer vario EL cube." elementar.com. URL: 3.[5] ResolveMass Laboratories Inc. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works." resolvemass.ca. URL: 4.[6] Emery Pharma. "A Guide to Quantitative NMR (qNMR)." emerypharma.com. URL: 5.[8] Mestrelab Resources. "What is qNMR and why is it important?" mestrelab.com. URL: 6.[1] Longi. "User Manual and Operation Guide for Thermo Fisher FlashSmart Intelligent Elemental Analyzer." longi.net. URL: 7.[4] LabX. "C, H, N, O, S, CI Elemental Analyzer – vario EL cube." labx.com. URL: 8.[2] Thermo Fisher Scientific. "AN42306 - Elemental Analysis: CHNS/O characterization of pharmaceutical products by the Thermo Scientific FlashSmart EA." thermofisher.com. URL:

Sources

Analytical Differentiation of Z-Ala-NHPr Enantiomers: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Analytical Differentiation of Z-Ala-NHPr from its D-Enantiomer Content Type: Technical Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Scientists

Executive Summary

Differentiation of Z-L-Ala-NHPr (N-Benzyloxycarbonyl-L-alanine propylamide) from its D-enantiomer is a critical quality attribute in peptide synthesis and protease inhibitor development. While Z-Ala-NHPr is widely utilized as a chromogenic or fluorogenic substrate for elastase-like serine proteases, the presence of the D-enantiomer can significantly skew kinetic data due to its resistance to enzymatic hydrolysis.

This guide moves beyond generic advice, providing three distinct, self-validating analytical workflows: Chiral HPLC (the quantitative gold standard), Enzymatic Digestion (functional validation), and Polarimetry (rapid identification).

Part 1: The Analytical Challenge

The Z-group (Benzyloxycarbonyl) and the propylamide tail create a hydrophobic environment that masks the chiral center, making separation on standard C18 columns impossible. The enantiomers possess identical boiling points, refractive indices, and UV spectra. Differentiation requires an environment that introduces diastereomeric interactions.

Structural Context[1][2][3][4][5]
  • Analyte: Z-Ala-NHPr

  • Molecular Weight: ~264.3 g/mol

  • Chiral Center: C-alpha of the Alanine residue.

  • Criticality: The L-isomer is biologically active (protease substrate); the D-isomer is typically inert or an inhibitor.

Part 2: Method 1 – Chiral HPLC (The Gold Standard)

Best For: Quantitative purity analysis (ee%), impurity profiling, and QC release.

High-Performance Liquid Chromatography (HPLC) using Polysaccharide-based Chiral Stationary Phases (CSPs) is the most robust method. The carbamate linkages on the CSP backbone form hydrogen bonds with the Z-group and amide protons of Z-Ala-NHPr, creating the necessary chiral recognition.

Recommended Protocol: Polysaccharide CSP Screening
  • Column: Chiralpak IA or Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).[6]

    • Why: The amylose backbone provides a helical cavity that accommodates the Z-group, while the phenylcarbamate moieties engage in

      
       stacking with the benzyl ring of the Z-group.
      
  • Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) (90:10 v/v).

    • Additives: 0.1% Diethylamine (DEA) or Trifluoroacetic acid (TFA) is not usually required for neutral amides like Z-Ala-NHPr, but 0.1% TFA can sharpen peaks if tailing occurs.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (amide bond) or 254 nm (Z-group aromatic ring).

  • Temperature: 25°C.

Self-Validating Mechanism

To confirm peak identity without reference standards:

  • Inject Racemate: Mix equal parts of your sample and a known standard (if available) or induce partial racemization (base-catalyzed) to ensure two peaks appear.

  • Elution Order: On Amylose columns (IA/AD), the D-isomer typically elutes before the L-isomer due to steric exclusion from the chiral cavity, though this must be confirmed experimentally for every specific mobile phase.

Part 3: Method 2 – Enzymatic Digestion (Functional Validation)

Best For: Confirming absolute configuration (L vs D) without chiral columns.

This method utilizes the stereospecificity of enzymes. Serine proteases like Porcine Pancreatic Elastase (PPE) or Human Leukocyte Elastase (HLE) exclusively recognize and cleave the L-enantiomer of Z-Ala-NHPr.

Experimental Workflow
  • Preparation: Dissolve the unknown Z-Ala-NHPr sample in a buffer (pH 8.0, 50 mM Tris-HCl) containing 10% DMSO for solubility.

  • Reaction: Add catalytic amounts of Elastase. Incubate at 37°C for 60 minutes.

  • Analysis: Monitor by RP-HPLC (C18 column).

    • L-Isomer: Will be hydrolyzed to Z-L-Ala-OH + Propylamine . The peak for Z-Ala-NHPr will disappear or diminish.

    • D-Isomer: Will remain intact . The peak retention time will not change.

Visualization: Enzymatic Logic Gate

EnzymaticLogic Sample Unknown Sample (Z-Ala-NHPr) Enzyme Add Elastase (pH 8.0, 37°C) Sample->Enzyme Analysis RP-HPLC Analysis (C18 Column) Enzyme->Analysis ResultL Hydrolysis Observed (Peak Shift) Analysis->ResultL Substrate Cleaved ResultD No Reaction (Peak Intact) Analysis->ResultD Substrate Intact ConclusionL Identity: L-Isomer ResultL->ConclusionL ConclusionD Identity: D-Isomer ResultD->ConclusionD

Figure 1: Functional differentiation workflow using stereospecific enzymatic hydrolysis.

Part 4: Method 3 – Polarimetry (Specific Rotation)

Best For: Rapid ID of raw materials; not suitable for <1% impurity detection.

Optical rotation is the classical physical constant. Z-L-Ala derivatives are generally levorotatory (-) in polar solvents, but this is highly solvent-dependent.

  • Standard:

    
    
    
  • Solvent: Methanol or Acetic Acid (c = 1.0).

  • Expectation:

    • Z-L-Ala-NHPr: Negative rotation (e.g., -10° to -40° depending on solvent).

    • Z-D-Ala-NHPr: Positive rotation of equal magnitude.

  • Warning: Small amounts of D-isomer in an L-sample will merely lower the magnitude of rotation, not reverse the sign, making this method poor for impurity quantification.

Part 5: Comparative Analysis & Decision Matrix
FeatureChiral HPLCEnzymatic AssayPolarimetry
Differentiation Basis Diastereomeric InteractionBiological SpecificityOptical Activity
Precision (LOD) High (< 0.1% impurity)Medium (depends on HPLC)Low (> 1% impurity)
Throughput Medium (20-30 min/run)Low (1-2 hour incubation)High (2 min/sample)
Cost per Sample High (Column cost ~$1000)Medium (Enzyme cost)Low
Primary Use Case Final Product QCConfirmation of IdentityRaw Material ID
Analytical Workflow Diagram

DecisionTree Start Start: Unknown Z-Ala-NHPr Sample Quant Is Quantitative Impurity Data Required? Start->Quant HPLC Method 1: Chiral HPLC (Chiralpak IA/AD) Quant->HPLC Yes (QC/Release) Identity Is Absolute Config Unknown? Quant->Identity No (ID only) Enzyme Method 2: Enzymatic Digestion (Elastase Assay) Identity->Enzyme Yes (Proof of L-form) Polar Method 3: Polarimetry (Rapid ID) Identity->Polar No (Routine Check)

Figure 2: Decision matrix for selecting the appropriate analytical technique.

References
  • Chiral Separations of Amino Acid Derivatives

    • Title: Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography.[7][8][9]

    • Source: Journal of Chrom
    • URL:[Link]

  • Enzymatic Resolution Mechanisms

    • Title: Kinetic resolution of alpha-lipoic acid via enzymatic differentiation.
    • Source: NIH / PubMed
    • URL:[Link]

  • Polysaccharide CSP Performance

    • Title: Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates.[4]

    • Source: Yakhak Hoeji (Journal of the Pharmaceutical Society of Korea)
    • URL:[Link][10]

  • Chiral HPLC Column Technology

    • Title: Chiral Technologies Instruction Manual (Chiralpak IA).
    • Source: Chiral Technologies
    • URL:[Link]

Sources

Safety Operating Guide

Benzyl N-[(1S)-1-(propylcarbamoyl)ethyl]carbamate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide to the Proper Disposal of Benzyl N-[(1S)-1-(propylcarbamoyl)ethyl]carbamate

Benzyl N-[(1S)-1-(propylcarbamoyl)ethyl]carbamate (often referred to structurally as a Cbz-protected alanine propylamide) is an amino acid derivative frequently utilized in peptide synthesis and drug development workflows. While generally recognized as having a low acute toxicity profile, organic carbamates and amides require strict adherence to institutional and environmental disposal protocols to prevent environmental contamination and ensure laboratory safety[1][2].

As a Senior Application Scientist, I have structured this guide to move beyond basic instructions, providing the mechanistic reasoning behind waste segregation and the operational logistics required for compliant disposal.

Hazard Profile & Physicochemical Considerations

Before initiating disposal, it is critical to understand the physicochemical nature of the waste. The Cbz (carboxybenzyl) protecting group and the carbamate/amide linkages dictate the compound's thermal degradation profile.

PropertyValue / ClassificationOperational Implication
Physical State Solid (White powder)Dust generation must be minimized during transfer[2].
Aqueous Solubility LowCannot be disposed of via sanitary sewer systems[3].
Thermal Decomposition Yields CO₂, CO, and NOₓRequires incineration at facilities equipped with NOₓ scrubbers[1][4].
RCRA Status (US EPA) Non-hazardous (as a pure solid)Must be managed according to institutional EHS guidelines for non-regulated chemical waste[5].

The Causality of Waste Segregation

The fundamental principle of organic waste disposal is segregation . Mixing incompatible waste streams or combining halogenated with non-halogenated solvents drastically increases disposal costs and environmental risks[5].

When Benzyl N-[(1S)-1-(propylcarbamoyl)ethyl]carbamate is dissolved in a solvent post-reaction, the solvent dictates the disposal pathway, not just the solute.

  • Non-Halogenated Solvents (e.g., Ethyl Acetate, Methanol): These mixtures are highly valued by waste disposal contractors for "fuels blending." They are incinerated to recover energy[5].

  • Halogenated Solvents (e.g., Dichloromethane, Chloroform): If the carbamate is dissolved in DCM, it must be segregated. Halogenated waste requires specialized, high-temperature incineration to prevent the formation of highly toxic dioxins and furans[5].

Step-by-Step Disposal Methodology

All procedures must align with the standards outlined in Prudent Practices in the Laboratory[6].

Protocol A: Disposal of Pure Solid Waste & Contaminated Consumables

  • Containment: Sweep or shovel the solid waste (or contaminated PPE/weigh boats) into a chemically compatible, sealable container (e.g., a wide-mouth HDPE jar)[1].

  • Ventilation: Perform all transfers inside a certified chemical fume hood to prevent inhalation of fine particulates[2].

  • Labeling: Affix a hazardous waste tag immediately. Label as "Non-Hazardous Chemical Waste: Benzyl N-[(1S)-1-(propylcarbamoyl)ethyl]carbamate (Solid)". Do not use abbreviations[7].

  • EHS Transfer: Entrust the sealed container to your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal company for thermal destruction[2].

Protocol B: Disposal of Liquid Waste Solutions

  • Identify the Solvent Matrix: Determine if the solvent containing the carbamate is halogenated or non-halogenated[5].

  • Transfer to Safety Cans:

    • For Non-Halogenated: Pour the solution into the designated 5-gallon safety can labeled "Non-Halogenated Organic Waste"[5].

    • For Halogenated: Pour into the designated container labeled "Halogenated Organic Waste"[5].

  • Vapor Control: Keep the waste container closed at all times except when actively adding waste. This prevents the escape of volatile organic compounds (VOCs)[7].

  • Secondary Containment: Ensure the waste carboy is stored in a secondary containment tray within a designated Satellite Accumulation Area (SAA) to mitigate spill risks[8].

Thermal Decomposition Mechanism

When the licensed contractor incinerates this compound, the thermal decomposition of the carbamate and amide functional groups undergoes specific kinetic pathways. The cleavage of the Cbz group and subsequent oxidation of the nitrogen atoms generate nitrogen oxides (NOₓ) and carbon dioxide (CO₂)[4]. Because NOₓ gases are potent atmospheric pollutants, professional disposal facilities route the exhaust through alkaline scrubbers to neutralize these emissions before environmental release. This is why localized, improvised destruction of such chemicals is strictly prohibited and unsafe.

Waste Segregation Workflow

WasteWorkflow Start Cbz-Ala-NHPr Waste Generation Solid Solid Waste (Pure/Contaminated PPE) Start->Solid Liquid Liquid Waste (In Solution) Start->Liquid Incineration2 Standard Incineration (Fuels Blending) Solid->Incineration2 Halogenated Halogenated Solvent (e.g., DCM, Chloroform) Liquid->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvent (e.g., EtOAc, MeOH) Liquid->NonHalogenated No Halogens Incineration1 High-Temp Incineration (Dioxin Control) Halogenated->Incineration1 NonHalogenated->Incineration2 NOx NOx / CO2 Scrubbing & Emission Control Incineration1->NOx Incineration2->NOx

Waste segregation and disposal workflow for Cbz-protected amino acid derivatives.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies of Sciences, Engineering, and Medicine. Available at:[Link]

  • Non-halogenated Organic Solvents - Standard Operating Procedure. University of Illinois. Available at:[Link]

  • Hazardous Waste Reduction - Environmental Health and Safety. Oregon State University. Available at:[Link]

  • Study on the thermal decomposition rate of ammonium carbamate for a diesel NOx reducing agent-generating system. Fuel (ResearchGate). Available at:[Link]

Sources

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